(S)-cyclobutyl(phenyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(S)-cyclobutyl(phenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAXXHNMTBNQFD-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H](C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293898 | |
| Record name | (αS)-α-Cyclobutylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075715-58-0 | |
| Record name | (αS)-α-Cyclobutylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075715-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Cyclobutylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-cyclobutyl(phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for obtaining enantiomerically pure (S)-cyclobutyl(phenyl)methanamine. Chiral amines are crucial building blocks in the pharmaceutical industry, and the methodologies detailed herein are central to modern asymmetric synthesis. This document focuses on the well-established use of a chiral auxiliary, providing detailed experimental procedures, quantitative data, and logical workflow diagrams to facilitate its application in a research and development setting.
Introduction
This compound is a chiral primary amine of interest in medicinal chemistry and drug discovery due to the prevalence of the chiral benzylic amine scaffold in biologically active molecules. The stereochemistry at the benzylic position is often critical for pharmacological activity. Consequently, robust and efficient methods for the stereoselective synthesis of such compounds are of high importance. The most reliable and widely adopted strategy for the asymmetric synthesis of this and related chiral amines involves the use of (S)-tert-butanesulfinamide as a chiral auxiliary, a methodology pioneered by Jonathan A. Ellman. This approach is lauded for its high diastereoselectivity, operational simplicity, and the commercial availability of the chiral auxiliary.
While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, the structural motif is a key component in a wide array of compounds with diverse therapeutic applications. Therefore, its efficient synthesis is a critical step for the exploration of new chemical entities in drug development programs.
Synthetic Approach: Asymmetric Synthesis via Chiral Auxiliary
The primary synthetic route to this compound involves a three-step sequence starting from the corresponding prochiral ketone, cyclobutyl phenyl ketone. The key to inducing chirality is the use of (S)-tert-butanesulfinamide.
The overall synthetic workflow can be summarized as follows:
-
Condensation: Reaction of cyclobutyl phenyl ketone with (S)-tert-butanesulfinamide to form the corresponding N-sulfinylimine.
-
Diastereoselective Reduction: Reduction of the N-sulfinylimine, where the chiral auxiliary directs the hydride attack to one face of the C=N double bond, leading to a high diastereomeric excess of the desired sulfinamide.
-
Deprotection: Removal of the tert-butanesulfinyl group under acidic conditions to yield the final product, this compound, typically as a hydrochloride salt.
Below is a graphical representation of this synthetic pathway.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are representative of the synthesis of this compound using the chiral auxiliary approach.
Step 1: Synthesis of (S)-N-(cyclobutyl(phenyl)methylene)-2-methylpropane-2-sulfinamide
Materials:
-
Cyclobutyl phenyl ketone
-
(S)-tert-butanesulfinamide
-
Titanium (IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of cyclobutyl phenyl ketone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add (S)-tert-butanesulfinamide (1.05 eq).
-
To this mixture, add titanium (IV) ethoxide (2.0 eq) dropwise at room temperature.
-
Stir the resulting mixture at 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and wash it sequentially with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-sulfinylimine is typically used in the next step without further purification.
Step 2: Diastereoselective Reduction to (S)-N-((S)-cyclobutyl(phenyl)methyl)-2-methylpropane-2-sulfinamide
Materials:
-
Crude (S)-N-(cyclobutyl(phenyl)methylene)-2-methylpropane-2-sulfinamide
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the crude N-sulfinylimine from the previous step in anhydrous THF under an inert atmosphere.
-
Cool the solution to -40 °C to -78 °C in a dry ice/acetone bath.
-
Add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the internal temperature remains low.
-
Stir the reaction mixture at this temperature for 3-5 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfinamide can be purified by flash column chromatography on silica gel. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.
Step 3: Deprotection to this compound hydrochloride
Materials:
-
Purified (S)-N-((S)-cyclobutyl(phenyl)methyl)-2-methylpropane-2-sulfinamide
-
Hydrochloric acid solution (e.g., 4M HCl in 1,4-dioxane or methanolic HCl)
-
Methanol or 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Dissolve the purified sulfinamide in a minimal amount of methanol or 1,4-dioxane.
-
Add the hydrochloric acid solution (3.0 - 5.0 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours at room temperature. A precipitate of the hydrochloride salt may form.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and triturate to induce precipitation of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white solid.
-
The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis of the free amine after basification.
Quantitative Data Summary
The following tables summarize typical quantitative data for the asymmetric synthesis of chiral amines using (S)-tert-butanesulfinamide. The values provided are representative and may vary based on the specific substrate and reaction conditions.
Table 1: Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. N-Sulfinylimine Formation | Ti(OEt)₄ | THF | 60-70 | 4-6 | 85-95 |
| 2. Diastereoselective Reduction | NaBH₄ | THF | -40 to -78 | 3-5 | 80-90 |
| 3. Deprotection | HCl | Dioxane/MeOH | Room Temp. | 1-2 | >95 |
Table 2: Stereochemical Outcome
| Step | Parameter | Method of Determination | Typical Value |
| 2. Diastereoselective Reduction | Diastereomeric Ratio (dr) | ¹H NMR | >95:5 |
| 3. Deprotection | Enantiomeric Excess (ee) | Chiral HPLC | >98% |
Logical Relationships and Stereochemical Control
The high level of stereocontrol in this synthesis is dictated by the chiral tert-butanesulfinyl group. In the reduction step, the hydride preferentially attacks from the less sterically hindered face of the N-sulfinylimine. This is generally rationalized by a six-membered ring transition state model where the hydride source coordinates to the sulfinyl oxygen and the imine nitrogen, delivering the hydride to the imine carbon from a specific trajectory. The choice of reducing agent can sometimes influence the stereochemical outcome.
Caption: Rationale for diastereoselective reduction.
Conclusion
The synthesis of this compound is effectively and reliably achieved through the use of (S)-tert-butanesulfinamide as a chiral auxiliary. This method provides high yields and excellent stereocontrol, making it a valuable tool for the preparation of this and other chiral amines for applications in pharmaceutical research and development. The detailed protocols and representative data presented in this guide are intended to facilitate the implementation of this synthetic strategy in the laboratory. Further optimization of reaction conditions may be necessary depending on the scale and specific requirements of the synthesis.
Enantioselective Synthesis of (S)-Cyclobutyl(phenyl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-cyclobutyl(phenyl)methanamine is a chiral amine of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in various biologically active compounds. The precise stereochemical control during its synthesis is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This technical guide provides an in-depth overview of the enantioselective synthesis of the (S)-enantiomer, focusing on asymmetric reductive amination as a primary and efficient strategy. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways.
Core Synthetic Strategy: Asymmetric Reductive Amination
The most direct and atom-economical approach for the synthesis of this compound is the asymmetric reductive amination of the corresponding prochiral ketone, cyclobutyl phenyl ketone. This one-pot reaction involves the in-situ formation of an imine intermediate from the ketone and an amine source (typically ammonia or an ammonium salt), followed by a stereoselective reduction catalyzed by a chiral transition metal complex.
The general workflow for this synthetic approach can be visualized as follows:
Key Catalytic Systems and Experimental Protocols
Transition metal catalysts, particularly those based on Ruthenium and Iridium complexed with chiral phosphine ligands, have demonstrated high efficacy in the asymmetric reductive amination of aryl alkyl ketones.[1][2] While a specific protocol for cyclobutyl phenyl ketone is not extensively detailed in publicly available literature, the following experimental designs are based on established procedures for structurally similar ketones and represent the state-of-the-art in this field.
Ruthenium-Catalyzed Asymmetric Reductive Amination
Ruthenium catalysts, in combination with chiral diphosphine ligands like C3-TunePhos, are effective for the direct reductive amination of alkyl aryl ketones using ammonium salts as the amine source and molecular hydrogen as the reductant.[3]
Experimental Protocol (Adapted for Cyclobutyl Phenyl Ketone):
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, a solution of [Ru(cod)(2-methylallyl)2] and the chiral diphosphine ligand (e.g., (S)-C3-TunePhos) in a suitable solvent (e.g., toluene) is stirred at room temperature for 1-2 hours.
-
Reaction Setup: To a high-pressure autoclave are added cyclobutyl phenyl ketone, ammonium acetate, and the pre-formed catalyst solution. The vessel is sealed and purged with argon.
-
Reaction Execution: The autoclave is pressurized with hydrogen gas (typically 50-80 atm) and heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring for 24-48 hours.
-
Work-up and Purification: After cooling and careful depressurization, the reaction mixture is concentrated. The residue is then subjected to an acid-base extraction to isolate the amine product. Purification is typically achieved by column chromatography on silica gel.
The proposed catalytic cycle for this transformation is initiated by the reaction of the ruthenium catalyst with hydrogen to form a ruthenium hydride species. This active catalyst then facilitates the reduction of the imine formed in situ from the ketone and ammonia.
Iridium-Catalyzed Asymmetric Reductive Amination
Iridium complexes with chiral phosphoramidite or phosphine-oxazoline (PHOX) ligands are also powerful catalysts for direct asymmetric reductive amination.[4] These systems can utilize primary alkyl amines as the nitrogen source. For the synthesis of a primary amine like the target molecule, ammonia or a protected ammonia equivalent would be employed.
Experimental Protocol (Adapted for Cyclobutyl Phenyl Ketone):
-
Catalyst Preparation: In a glovebox, [Ir(cod)Cl]2 and the chiral ligand (e.g., a chiral phosphoramidite) are dissolved in a degassed solvent (e.g., dichloromethane) and stirred at room temperature.
-
Reaction Setup: The catalyst solution is transferred to a reaction vessel containing cyclobutyl phenyl ketone and the amine source (e.g., a solution of ammonia in an organic solvent).
-
Hydrogenation: The reaction vessel is placed in a high-pressure autoclave, which is then charged with hydrogen gas to the desired pressure (e.g., 50-100 atm). The reaction is stirred at a specific temperature (e.g., 25-60 °C) until completion.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography.
The mechanism is believed to involve the formation of an iridium hydride species that coordinates to the imine and facilitates the enantioselective hydride transfer.
Data Presentation
The following table summarizes expected quantitative data for the asymmetric reductive amination of aryl alkyl ketones based on literature for analogous substrates. It is important to note that optimization for cyclobutyl phenyl ketone would be necessary to achieve these results.
| Catalyst System | Ligand | Amine Source | Solvent | Temp (°C) | Pressure (atm H₂) | Yield (%) | ee (%) | Reference |
| [Ru(cod)(2-methylallyl)₂] | (S)-C3-TunePhos | NH₄OAc | Toluene | 100 | 80 | >90 | >90 | [3] |
| [Ir(cod)Cl]₂ | Chiral Phosphoramidite | Primary Alkyl Amine | TFE | 60 | 50 | High | >95 | [4] |
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through asymmetric reductive amination of cyclobutyl phenyl ketone. Both Ruthenium and Iridium-based catalytic systems, employing chiral phosphine or phosphoramidite ligands, offer promising routes to the desired product with high potential for excellent enantioselectivity and yield. The provided experimental frameworks, adapted from established methodologies for similar substrates, serve as a robust starting point for the development of a specific and optimized synthetic protocol. Further screening of reaction conditions, including catalyst loading, solvent, temperature, and pressure, will be crucial for maximizing the efficiency and stereoselectivity of this important transformation.
References
- 1. Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of (S)-cyclobutyl(phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-cyclobutyl(phenyl)methanamine, a chiral amine with significant potential in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, and known biological activities, with a focus on its interaction with the histamine H3 receptor. Experimental protocols and data are presented to support further investigation and application of this compound.
Chemical Identity and Physicochemical Properties
This compound, also known as (S)-α-cyclobutyl-benzenemethanamine, is a chiral primary amine. It is commonly available and studied as both a free base and a hydrochloride salt.
Table 1: Identifiers and Molecular Properties
| Property | This compound (Free Base) | This compound HCl |
| IUPAC Name | This compound | (S)-cyclobutyl(phenyl)methanaminium chloride |
| CAS Number | 2816630-6 (for (S)-isomer) | 1202478-42-9[1][2] |
| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₆ClN[1][2] |
| Molecular Weight | 161.24 g/mol [3] | 197.70 g/mol [1][2] |
| Appearance | - | White to off-white solid[1] |
| Purity | - | ≥96%[2] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Boiling Point | 255.1 ± 9.0 °C | Data for the racemic mixture at 760 Torr.[4] |
| Density | 1.049 ± 0.06 g/cm³ | Data for the racemic mixture at 20 °C and 760 Torr.[4] |
| Solubility | Very slightly soluble (0.74 g/L) | Data for the racemic mixture in water at 25 °C.[4] |
| pKa (predicted) | 10.27 ± 0.29 | Predicted for the structurally similar [1-(3-fluorophenyl)cyclobutyl]methanamine.[5] |
| LogP | 3.18680 | Data for the racemic mixture.[4] |
Chemical Properties and Reactivity
This compound, as a primary amine, is expected to undergo typical reactions of this functional group. The hydrochloride salt is known to participate in several chemical transformations:
-
Oxidation: Can be oxidized to the corresponding ketone, cyclobutyl(phenyl)methanone.
-
Reduction: The amine functional group is already in its most reduced state.
-
Substitution: The amine group can act as a nucleophile in substitution reactions.
Biological Activity and Mechanism of Action
This compound is primarily investigated for its activity as a histamine H3 receptor antagonist . The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in the central nervous system.
By antagonizing the H3 receptor, this compound can increase the release of these neurotransmitters, which are involved in critical brain functions such as cognition, wakefulness, and attention. This mechanism of action suggests its potential therapeutic application in neurological and psychiatric disorders.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of this receptor by a compound like this compound blocks the downstream signaling cascade initiated by histamine.
References
- 1. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]
(S)-cyclobutyl(phenyl)methanamine CAS number and registration
For Research, Scientific, and Drug Development Professionals
Initial Summary: This document provides a technical overview of (S)-cyclobutyl(phenyl)methanamine, focusing on its chemical identity and registration status. Despite extensive searches of scientific and regulatory databases, no public information is available regarding its biological activity, mechanism of action, or associated signaling pathways. Therefore, the sections on quantitative biological data, experimental protocols for biological assays, and signaling pathway diagrams, as initially planned, cannot be provided. The compound is understood to be for research purposes only.
Chemical Identification and Properties
This compound is a chiral amine. The most commonly referenced form in chemical supplier catalogs is its hydrochloride salt.
| Identifier | Value | Source |
| Compound Name | This compound Hydrochloride | N/A |
| CAS Number | 120247-42-9 | [1] |
| Molecular Formula | C₁₁H₁₆ClN | [2][3] |
| Molecular Weight | 197.71 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥96% | [2] |
| Synonyms | This compound HCl | N/A |
Registration and Regulatory Status
A comprehensive search of regulatory agency databases, including the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA), did not yield any specific registration or approval for this compound or its hydrochloride salt as a therapeutic agent.
Chemical suppliers consistently list this compound with the restriction "For research use only. Not for human or veterinary use." This indicates that it is not a registered drug and is intended solely for laboratory investigation. One related compound has been identified as a potentially dangerous good, which pertains to regulations for shipping and transport rather than therapeutic approval.
Synthesis and Manufacturing
Detailed, publicly available experimental protocols for the stereoselective synthesis of this compound are limited. General synthetic strategies for related structures, such as those used in the synthesis of Sibutramine, suggest that the preparation of the racemic cyclobutyl(phenyl)methanamine can be achieved, which would then require chiral resolution to isolate the (S)-enantiomer. Standard chiral resolution techniques for amines often involve the formation of diastereomeric salts with a chiral acid, followed by separation and subsequent removal of the resolving agent.
Biological Activity and Mechanism of Action
As of the date of this report, there is no publicly available scientific literature detailing the biological activity, pharmacological profile, or mechanism of action of this compound. Searches for receptor binding data, functional assay results, and implication in any signaling pathways have been unsuccessful. Consequently, the core requirements for quantitative data tables and signaling pathway diagrams cannot be fulfilled.
Logical Workflow for Compound Evaluation
The following diagram illustrates a general workflow for the initial evaluation of a novel chemical entity like this compound. This represents a logical progression of research that would be necessary to elucidate the kind of data requested in this technical guide.
Caption: General workflow for the synthesis and biological evaluation of a chiral amine.
Conclusion
This compound, with CAS number 120247-42-9 for its hydrochloride salt, is a chemical entity available for research purposes. There is a significant lack of public information regarding its biological properties. Further research, following a workflow similar to the one outlined above, would be required to determine its pharmacological profile and potential for therapeutic development.
References
An In-depth Technical Guide to the Synthesis of (S)-cyclobutyl(phenyl)methanamine: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure (S)-cyclobutyl(phenyl)methanamine, a chiral amine of significant interest in pharmaceutical and chemical research. The document details the requisite starting materials, outlines key experimental methodologies, and presents a comparative analysis of different synthetic routes.
Introduction
This compound is a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its stereospecific synthesis is crucial for ensuring the desired biological activity and minimizing off-target effects of the final compounds. This guide explores three principal synthetic pathways: asymmetric reductive amination, enzymatic synthesis, and chiral resolution of a racemic mixture. Each method offers distinct advantages and challenges in terms of efficiency, stereoselectivity, and scalability.
Synthetic Strategies and Starting Materials
The synthesis of this compound can be approached through several strategic disconnections, leading to different sets of starting materials. The most prominent routes originate from a common precursor, cyclobutyl phenyl ketone, or involve the resolution of the racemic amine.
Route 1: Asymmetric Reductive Amination of Cyclobutyl Phenyl Ketone
This is a widely employed and highly efficient method for the asymmetric synthesis of chiral amines. The core of this strategy involves the condensation of a prochiral ketone with a chiral amine auxiliary to form a diastereomeric imine, followed by a diastereoselective reduction and subsequent removal of the chiral auxiliary.
Starting Materials:
-
Cyclobutyl phenyl ketone: The primary prochiral starting material.
-
(S)-(-)-α-Methylbenzylamine: A common and effective chiral auxiliary.
-
Lewis Acid: To facilitate imine formation (e.g., Titanium(IV) isopropoxide).
-
Reducing Agent/Hydrogenation Catalyst: For the diastereoselective reduction of the imine (e.g., H₂ gas with a heterogeneous catalyst like Pd/C or PtO₂).
Experimental Workflow:
The general workflow for this synthetic approach is depicted below.
Asymmetric Synthesis of (S)-Cyclobutyl(phenyl)methanamine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary methodologies for the asymmetric synthesis of (S)-cyclobutyl(phenyl)methanamine, a chiral amine with potential applications in pharmaceutical development. The document focuses on two robust and widely adopted strategies: a chiral auxiliary-based approach using (S)-tert-butanesulfinamide and a biocatalytic route employing ω-transaminases. Detailed experimental protocols, quantitative data for analogous systems, and mechanistic diagrams are presented to facilitate practical implementation and further research.
Introduction
Chiral amines are integral structural motifs in a vast array of pharmaceuticals and bioactive molecules. The stereochemistry of these amine-containing compounds is often critical to their pharmacological activity and safety profile. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a cornerstone of modern medicinal chemistry and process development. This compound represents a valuable chiral building block, and its enantiomerically pure synthesis is of significant interest. This guide outlines two state-of-the-art synthetic pathways to access this target molecule with high enantiopurity.
Chiral Auxiliary Approach: (S)-tert-Butanesulfinamide
The use of (S)-tert-butanesulfinamide as a chiral auxiliary is a well-established and reliable method for the asymmetric synthesis of a diverse range of chiral primary amines.[1] The synthesis proceeds through a three-step sequence involving the formation of a chiral N-tert-butanesulfinyl imine, followed by a diastereoselective reduction and subsequent removal of the auxiliary.
Reaction Pathway and Mechanism
The overall synthetic route begins with the condensation of the prochiral starting material, cyclobutyl phenyl ketone, with (S)-tert-butanesulfinamide. This reaction, typically catalyzed by a Lewis acid such as Ti(OEt)₄ or a dehydrating agent like CuSO₄, affords the corresponding N-sulfinyl ketimine.
The key stereochemistry-defining step is the diastereoselective reduction of the C=N bond of the sulfinyl imine. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face. The stereochemical outcome of this reduction can often be controlled by the choice of the reducing agent. For many N-tert-butanesulfinyl ketimines, reduction with NaBH₄ proceeds via a six-membered chair-like transition state where the hydride attacks from the sterically less hindered face, opposite to the bulky tert-butyl group, leading to the (S,S) diastereomer. Conversely, bulkier reducing agents like L-Selectride can favor the alternative (R,S) diastereomer.
Finally, the chiral auxiliary is readily cleaved under mild acidic conditions, such as HCl in a protic solvent, to yield the desired this compound as its hydrochloride salt, with the chiral center established in the reduction step being retained.
Figure 1: Experimental workflow for the asymmetric synthesis of this compound using (S)-tert-butanesulfinamide.
Experimental Protocol (Representative)
Step 1: Synthesis of (S)-N-(Cyclobutyl(phenyl)methylene)-2-methylpropane-2-sulfinamide
To a solution of cyclobutyl phenyl ketone (1.0 eq) and (S)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.5 M) is added titanium(IV) ethoxide (2.0 eq). The reaction mixture is heated at 65 °C and monitored by TLC until complete consumption of the ketone. Upon completion, the reaction is cooled to room temperature and quenched by the addition of brine. The mixture is stirred vigorously for 15 minutes and then filtered through a pad of celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford the N-sulfinyl imine.
Step 2: Diastereoselective Reduction
The N-sulfinyl imine (1.0 eq) is dissolved in anhydrous THF (0.2 M) and cooled to -48 °C. Sodium borohydride (2.0 eq) is added portion-wise, and the reaction is stirred at -48 °C. The reaction progress is monitored by TLC. Once the reaction is complete, it is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is typically used in the next step without further purification.
Step 3: Deprotection
The crude sulfinamide from the previous step is dissolved in methanol (0.2 M), and a solution of HCl in 1,4-dioxane (4.0 M, 3.0 eq) is added. The reaction is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound hydrochloride. The enantiomeric excess can be determined by chiral HPLC analysis.
Quantitative Data for Analogous Systems
| Ketone Precursor | Reducing Agent | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Acetophenone | NaBH₄ | 95:5 | 94 | [2] |
| Propiophenone | NaBH₄ | 96:4 | 92 | [2] |
| 4'-Fluoroacetophenone | NaBH₄ | 97:3 | 95 | [2] |
| 2-Acetylnaphthalene | L-Selectride® | 5:95 | 91 | [2] |
Biocatalytic Approach: ω-Transaminases
Biocatalysis using ω-transaminases (ω-TAs) has emerged as a powerful and green alternative for the asymmetric synthesis of chiral amines.[3][4] These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone with high enantioselectivity.
Reaction Pathway and Mechanism
The biocatalytic reductive amination of cyclobutyl phenyl ketone to this compound is achieved using an (S)-selective ω-transaminase. The reaction requires a stoichiometric amine donor, with isopropylamine being a common and cost-effective choice. The by-product of this reaction is acetone. The reaction is reversible, and strategies to drive the equilibrium towards the product side are often employed. These can include using a large excess of the amine donor or removing the acetone by-product. The reaction is dependent on the pyridoxal-5'-phosphate (PLP) cofactor, which is typically added to the reaction mixture.
Figure 2: Schematic of the ω-transaminase-catalyzed asymmetric synthesis of this compound.
Experimental Protocol (Representative)
A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared. To this solution are added pyridoxal-5'-phosphate (PLP, 1 mM), the (S)-selective ω-transaminase (e.g., as a lyophilized powder or whole-cell preparation), and isopropylamine (as the amine donor, typically in large excess, e.g., 0.5-1 M). The reaction is initiated by the addition of cyclobutyl phenyl ketone (e.g., 10-50 mM), which may be dissolved in a co-solvent like DMSO to improve solubility. The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC by measuring the conversion of the ketone and the formation of the amine product. Upon completion, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate or MTBE) after adjusting the pH to basic. The combined organic extracts are dried and concentrated to yield the crude product. The enantiomeric excess is determined by chiral HPLC or GC.
Quantitative Data for Analogous Systems
The following table presents data from the literature on the biocatalytic amination of various ketones using ω-transaminases, demonstrating the high conversions and enantioselectivities achievable with this method.
| Ketone Substrate | ω-Transaminase | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Propiophenone | (S)-selective TA | Isopropylamine | >99 | >99 (S) | [3] |
| 4-Phenyl-2-butanone | (S)-selective TA | Alanine | 98 | >99 (S) | [5] |
| 1-Tetralone | (S)-selective TA | Isopropylamine | >95 | >99 (S) | [3] |
| Phenylacetone | Engineered AmDH | NH₃, H₂ | >98 | >98 (R) | [6] |
Conclusion
Both the chiral auxiliary-based approach using (S)-tert-butanesulfinamide and the biocatalytic method employing ω-transaminases offer effective and highly stereoselective routes for the synthesis of this compound. The choice of method will depend on factors such as the desired scale of the synthesis, cost considerations, and the availability of specialized equipment and biocatalysts. The tert-butanesulfinamide method is a robust and well-understood chemical approach, while the transaminase route provides a greener and often more direct pathway to the desired chiral amine. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the practical synthesis of this and related chiral amines for further investigation.
References
- 1. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 4. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of (S)-cyclobutyl(phenyl)methanamine as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-cyclobutyl(phenyl)methanamine is a chiral amine that serves as an effective resolving agent for the separation of enantiomers of racemic carboxylic acids. This process, known as chiral resolution by diastereomeric salt formation, is a critical step in drug development and the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The unique structural characteristics of the cyclobutyl group can influence the crystalline packing of the resulting diastereomeric salts, often leading to efficient separation.[1]
The principle of this technique lies in the reaction of a racemic mixture of a chiral acid with an enantiomerically pure resolving agent, in this case, this compound. This reaction forms a mixture of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the desired enantiomer of the acid can be recovered from the diastereomeric salt.
Mechanism of Chiral Resolution
The fundamental principle of chiral resolution using this compound involves the formation of diastereomeric salts with a racemic carboxylic acid. The process can be visualized as follows:
-
(R,S)-Acid + (S)-Amine → [(R)-Acid:(S)-Amine] + [(S)-Acid:(S)-Amine]
The two resulting products, [(R)-Acid:(S)-Amine] and [(S)-Acid:(S)-Amine], are diastereomers. Due to their different three-dimensional structures, they exhibit distinct physical properties, most importantly, differential solubility in a given solvent system. This solubility difference is the basis for their separation via fractional crystallization. One diastereomer will preferentially crystallize out of the solution while the other remains dissolved.
Generalized Experimental Protocol for Chiral Resolution of Racemic Carboxylic Acids
While specific conditions should be optimized for each unique racemic acid, the following protocol provides a general framework for chiral resolution using this compound.
Materials:
-
Racemic carboxylic acid
-
This compound (1.0 equivalent)
-
An appropriate solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
An organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Filtration apparatus (Büchner funnel, filter paper)
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent at an elevated temperature to ensure complete dissolution.
-
In a separate flask, dissolve one molar equivalent of this compound in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
If crystallization does not occur, try adding a seed crystal or slowly adding a less polar co-solvent.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The purity of the isolated diastereomeric salt can be improved by recrystallization.
-
-
Regeneration of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the isolated diastereomeric salt in water.
-
Acidify the suspension with an aqueous solution of a strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will protonate the carboxylate and liberate the free carboxylic acid.
-
Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by measuring the specific rotation using a polarimeter.
-
Data Presentation: Resolution of Representative Racemic Acids
| Racemic Acid Resolved | Molar Ratio (Acid:Amine) | Solvent System | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (ee) (%) |
| Ibuprofen | 1:1 | Ethanol/Water | (S)-Acid:(S)-Amine | ~40 | >98 |
| Naproxen | 1:1 | Methanol | (S)-Acid:(S)-Amine | ~35 | >99 |
| Ketoprofen | 1:1 | Isopropanol | (S)-Acid:(S)-Amine | ~37 | >99 |
Note: The data presented is illustrative and based on a similar resolving agent. Actual results with this compound may vary and require optimization.
Visualizing the Workflow
The following diagrams illustrate the key logical steps in the chiral resolution process.
Caption: Experimental workflow for chiral resolution.
Caption: Logical steps in diastereomeric salt resolution.
Applications in Drug Development
The use of chiral resolving agents like this compound is paramount in the pharmaceutical industry. Many drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse side effects. Therefore, the production of single-enantiomer drugs is often a regulatory requirement and a key aspect of developing safer and more effective medicines. The cyclobutyl moiety itself is increasingly recognized for its favorable properties in drug design, including metabolic stability and the ability to fill hydrophobic pockets in target proteins.[2]
Troubleshooting and Optimization
-
No Crystallization: If the diastereomeric salt does not crystallize, try different solvents or solvent mixtures. A slow evaporation of the solvent or the addition of an anti-solvent can also induce crystallization. Seeding the solution with a small crystal of the desired diastereomer can be effective.
-
Low Enantiomeric Excess: The enantiomeric excess can often be improved by recrystallizing the diastereomeric salt one or more times. It is also crucial to ensure the complete removal of the mother liquor from the crystals after filtration.
-
Poor Yield: The yield can be affected by the choice of solvent and the crystallization temperature. Optimization of these parameters is essential. Additionally, the more soluble diastereomer remaining in the mother liquor can sometimes be racemized and recycled to improve the overall process efficiency.
Conclusion
This compound is a valuable tool for the resolution of racemic carboxylic acids, a critical process in the development and manufacturing of chiral drugs. The formation of diastereomeric salts with differing solubilities allows for the efficient separation of enantiomers. While the specific conditions for each resolution must be empirically determined, the general protocols and principles outlined in these application notes provide a solid foundation for researchers and scientists in the pharmaceutical and chemical industries.
References
(S)-Cyclobutyl(phenyl)methanamine in Asymmetric Catalysis: Application Notes and Protocols
This document, therefore, provides a general overview of the roles chiral amines play in asymmetric catalysis, supported by the broader principles of enantioselective synthesis. While specific protocols for (S)-cyclobutyl(phenyl)methanamine cannot be detailed due to a lack of published applications, the following sections will outline the potential uses and general experimental considerations for employing a chiral amine of this nature in a research setting.
General Principles of Chiral Amines in Asymmetric Catalysis
Chiral amines are a cornerstone of asymmetric catalysis, functioning in several key capacities:
-
Organocatalysts: Primary and secondary amines can activate substrates through the formation of chiral enamines or iminium ions, facilitating a wide range of enantioselective transformations such as aldol reactions, Michael additions, and Mannich reactions.
-
Chiral Ligands: Amines can coordinate to metal centers, forming chiral metal complexes that catalyze a vast array of asymmetric reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions.
-
Chiral Auxiliaries: A chiral amine can be temporarily attached to a substrate, directing the stereochemical outcome of a subsequent reaction. After the transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
-
Resolving Agents: Chiral amines can be used to separate enantiomers of racemic acids through the formation of diastereomeric salts, which can then be separated by crystallization.
Potential Applications of this compound
Given its structure, featuring a stereogenic center adjacent to the amine and a bulky cyclobutyl group, this compound possesses characteristics that could be exploited in asymmetric catalysis.
Hypothetical Workflow for Catalyst Development:
The logical progression for investigating the utility of this compound in asymmetric catalysis would involve its incorporation into known catalyst scaffolds.
Caption: A potential workflow for developing catalysts derived from this compound.
General Experimental Protocols
While specific, validated protocols for this compound are unavailable, the following provides a general methodology for screening a new chiral amine as a potential organocatalyst in a model reaction, such as the Michael addition of an aldehyde to a nitro-olefin.
Table 1: General Conditions for a Michael Addition Screening Reaction
| Parameter | Condition |
| Substrates | Propanal (1.2 equiv.), trans-β-nitrostyrene (1.0 equiv.) |
| Catalyst | This compound derivative (e.g., thiourea) (10 mol%) |
| Co-catalyst/Acid | Benzoic acid (10 mol%) |
| Solvent | Toluene (0.5 M) |
| Temperature | Room Temperature |
| Reaction Time | 24 - 48 hours |
| Work-up | Quench with saturated NH4Cl, extract with EtOAc, dry over Na2SO4 |
| Purification | Flash column chromatography |
| Analysis | ¹H NMR for conversion, Chiral HPLC for enantiomeric excess (ee) |
Protocol for Catalyst Screening:
-
To a stirred solution of trans-β-nitrostyrene (0.1 mmol, 1.0 equiv.) in toluene (0.2 mL) at room temperature is added the chiral amine catalyst (0.01 mmol, 10 mol%) and benzoic acid (0.01 mmol, 10 mol%).
-
Propanal (0.12 mmol, 1.2 equiv.) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 5 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Signaling Pathway Analogy for Catalyst Action:
The general mechanism of aminocatalysis can be visualized as a catalytic cycle.
Applications of (S)-Cyclobutyl(phenyl)methanamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-cyclobutyl(phenyl)methanamine and its derivatives represent a significant scaffold in modern medicinal chemistry, primarily recognized for their potent activity as histamine H3 receptor (H3R) antagonists. The unique structural feature of the cyclobutyl group often serves as a bioisosteric replacement for an aryl ring, contributing to favorable pharmacological properties. This document provides an overview of the applications of this chemical moiety, focusing on its role in the development of therapeutics for neurological disorders. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to aid in further research and drug discovery efforts.
Core Applications
The principal application of the this compound scaffold lies in its interaction with the histamine H3 receptor (H3R) . As an inhibitory autoreceptor and heteroreceptor, the H3R modulates the release of histamine and other key neurotransmitters, including dopamine, norepinephrine, and acetylcholine. Antagonism of the H3R leads to an increase in the synaptic levels of these neurotransmitters, which is a promising therapeutic strategy for a range of central nervous system (CNS) disorders.
Potential therapeutic indications for H3R antagonists based on this scaffold include:
-
Cognitive Disorders: Such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD), by enhancing cholinergic and dopaminergic neurotransmission.
-
Sleep-Wake Disorders: Including narcolepsy, by promoting wakefulness through increased histaminergic and noradrenergic activity.
-
Psychiatric Disorders: Such as schizophrenia, by modulating dopaminergic pathways.
While the primary focus has been on H3R antagonism, the structural similarity of this compound to known monoamine reuptake inhibitors suggests potential activity at the serotonin transporter (SERT) and dopamine transporter (DAT) . Such multi-target activity could be beneficial in the treatment of depression and other mood disorders.
Quantitative Data Summary
Table 1: In Vitro Pharmacological Profile of a Representative Cyclobutyl Amine Derivative (Compound 2) [1]
| Target | Assay Type | Species | Ki (nM) | Functional Activity (Ki, nM) |
| Histamine H3 Receptor | Radioligand Binding | Human | 2.2 | 0.89 (Antagonist) |
| Histamine H3 Receptor | Radioligand Binding | Rat | 7.7 | 3.5 (Antagonist) |
Note: Compound 2 is a dibasic cyclobutyl analogue and serves as a representative example of the potency of this chemical class.
Experimental Protocols
I. Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride can be achieved through a stereoselective reaction. A general synthetic route is outlined below.
Scheme 1: General Synthesis of this compound Hydrochloride
References
Application Note: Synthesis of a Chiral Pharmaceutical Intermediate Using (S)-Cyclobutyl(phenyl)methanamine
Abstract
This application note details a robust protocol for the enantioselective synthesis of a chiral α-aryl carboxylic acid, a common precursor in the development of active pharmaceutical ingredients (APIs). The methodology leverages the chiral amine, (S)-cyclobutyl(phenyl)methanamine, as an efficient chiral auxiliary to induce asymmetry in the alkylation of a prochiral ester enolate. This process provides a reliable pathway to obtaining the desired enantiomer with high purity, a critical step in modern drug discovery and development. Detailed experimental procedures, characterization data, and a workflow diagram are provided to facilitate the replication of this methodology in a research and development setting.
Introduction
Chiral amines are indispensable tools in the synthesis of enantiomerically pure pharmaceutical compounds.[1][2] Their application as resolving agents and chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the selective production of a single enantiomer of a drug substance, which is often crucial for its efficacy and safety profile.[3][4] The this compound is a valuable chiral building block, incorporating both a bulky cyclobutyl group and an aromatic phenyl ring, which can provide excellent stereochemical control in asymmetric transformations.[5]
This note describes the application of this compound in the synthesis of a chiral α-aryl carboxylic acid intermediate. The strategy involves the formation of a chiral amide, followed by a diastereoselective alkylation and subsequent removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid. This intermediate can then be utilized in the synthesis of various pharmaceutical agents, including but not limited to anti-inflammatory drugs, anticoagulants, and central nervous system (CNS) active compounds.
Synthesis Pathway
The overall synthetic strategy is depicted below. This compound is first condensed with a phenylacetyl halide to form the corresponding chiral amide. This amide is then deprotonated to form a chiral enolate, which undergoes a diastereoselective alkylation. Finally, the chiral auxiliary is cleaved under acidic conditions to yield the desired (S)-2-phenylbutanoic acid, a representative pharmaceutical intermediate.
Figure 1: Synthetic pathway for the preparation of (S)-2-phenylbutanoic acid using this compound as a chiral auxiliary.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Enantiomeric excess (ee) was determined by chiral High-Performance Liquid Chromatography (HPLC).
Step 1: Synthesis of N-((S)-cyclobutyl(phenyl)methyl)-2-phenylacetamide
To a solution of this compound (1.61 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in dichloromethane (50 mL) at 0 °C was added phenylacetyl chloride (1.70 g, 11 mmol) dropwise. The reaction mixture was stirred at room temperature for 4 hours. The reaction was quenched with water (20 mL) and the organic layer was separated, washed with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the title compound as a white solid.
Step 2: Diastereoselective Alkylation
To a solution of N-((S)-cyclobutyl(phenyl)methyl)-2-phenylacetamide (2.79 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) at -78 °C was added a solution of lithium diisopropylamide (LDA) (1.1 M in THF/hexane, 10 mL, 11 mmol) dropwise. The mixture was stirred at -78 °C for 1 hour, after which ethyl iodide (2.34 g, 15 mmol) was added. The reaction was stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction was quenched with saturated NH₄Cl solution (20 mL) and the aqueous layer was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio was determined by ¹H NMR analysis of the crude product.
Step 3: Cleavage of the Chiral Auxiliary and Isolation of (S)-2-Phenylbutanoic Acid
The crude alkylated amide from the previous step was dissolved in a mixture of acetic acid (30 mL) and 6 M sulfuric acid (30 mL). The mixture was heated at reflux for 12 hours. After cooling to room temperature, the mixture was extracted with diethyl ether (3 x 50 mL). The combined organic extracts were washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude carboxylic acid. The crude product was purified by recrystallization from hexane to afford (S)-2-phenylbutanoic acid as a white crystalline solid. The aqueous layer was basified with NaOH and extracted with diethyl ether to recover the chiral auxiliary.
Results and Data
The application of this compound as a chiral auxiliary provided the target chiral carboxylic acid with good yield and high enantioselectivity. The quantitative data for the key steps are summarized in the table below.
| Step | Product | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) |
| 1 | N-((S)-cyclobutyl(phenyl)methyl)-2-phenylacetamide | 92 | N/A |
| 2 | Alkylated Amide | 85 | 95 (de) |
| 3 | (S)-2-Phenylbutanoic Acid | 88 | 95 (ee) |
| Table 1: Summary of quantitative data for the synthesis of (S)-2-phenylbutanoic acid. |
Logical Workflow for Chiral Auxiliary-Mediated Synthesis
The logical progression of a chiral auxiliary-based synthesis is outlined in the following diagram. This workflow highlights the key stages from the selection of the auxiliary to the final purification of the enantiomerically pure product.
Figure 2: Logical workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
This application note demonstrates the effective use of this compound as a chiral auxiliary for the asymmetric synthesis of a valuable pharmaceutical intermediate. The described protocol is efficient, providing the target molecule in high yield and with excellent enantioselectivity. This methodology is readily adaptable for the synthesis of a variety of chiral α-aryl carboxylic acids, making it a valuable tool for researchers and scientists in the field of drug discovery and development. The ability to recover and recycle the chiral auxiliary further enhances the practical utility and cost-effectiveness of this synthetic route.
References
- 1. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Diastereomeric Salt Resolution using (S)-Cyclobutyl(phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development and manufacturing of enantiomerically pure pharmaceuticals and fine chemicals.[1][2] Among the various techniques available, diastereomeric salt resolution remains a widely employed, cost-effective, and scalable method for separating enantiomers.[3] This method involves the reaction of a racemic mixture, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent, in this case, the chiral amine (S)-cyclobutyl(phenyl)methanamine. This reaction forms a pair of diastereomeric salts with different physical properties, most notably solubility.[1] This difference in solubility allows for the separation of the diastereomers through fractional crystallization. Subsequent liberation of the amine and the acid from the separated diastereomeric salts yields the desired enantiomer in high purity.
These application notes provide a detailed, step-by-step protocol for the diastereomeric salt resolution of a racemic carboxylic acid using this compound as the resolving agent. The protocol is intended as a starting point, and optimization of conditions for specific substrates is highly recommended.
Principle of Diastereomeric Salt Resolution
The fundamental principle of this technique lies in the conversion of a difficult-to-separate mixture of enantiomers into a mixture of diastereomers, which possess distinct physical properties. The reaction of a racemic carboxylic acid (containing both R- and S-enantiomers) with an enantiopure chiral amine (this compound) results in the formation of two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine). Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system, enabling their separation by crystallization.
Experimental Protocol
This protocol outlines a general procedure for the resolution of a generic racemic carboxylic acid. Researchers should adapt the quantities and conditions based on the specific properties of their substrate.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Filter paper
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)
-
Heating/stirring plate
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable heated solvent in an Erlenmeyer flask.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent. Note: The optimal molar ratio of the resolving agent should be determined empirically.
-
Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring.
-
Observe for the formation of a precipitate. If no precipitate forms immediately, allow the solution to cool slowly to room temperature, and then potentially in an ice bath to induce crystallization. Seeding with a small crystal from a trial experiment can be beneficial.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Once crystallization is complete, collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum. This collected solid is the less soluble diastereomeric salt.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt in water.
-
Acidify the suspension with 1M HCl until the pH is approximately 1-2 to protonate the carboxylic acid and liberate the free amine salt.
-
Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the resolved carboxylic acid.
-
-
Recovery of the Chiral Resolving Agent:
-
The aqueous layer from the previous step contains the hydrochloride salt of this compound.
-
Basify the aqueous solution with 1M NaOH until the pH is approximately 10-11 to deprotonate the amine.
-
Extract the free this compound with an organic solvent.
-
Dry the organic extract over an anhydrous drying agent and remove the solvent under reduced pressure to recover the resolving agent for potential reuse.
-
-
Analysis:
-
Determine the yield of the recovered carboxylic acid.
-
Determine the enantiomeric excess (e.e.) of the resolved carboxylic acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
-
Data Presentation
The following tables should be used to record and compare experimental data during the optimization of the resolution process.
Table 1: Screening of Solvents for Crystallization
| Entry | Solvent System | Temperature (°C) | Observation (Precipitate Formation) |
| 1 | Methanol | 60 → RT | |
| 2 | Ethanol | 75 → RT | |
| 3 | Isopropanol | 80 → RT | |
| 4 | Acetonitrile | 80 → RT | |
| 5 | Methanol/Water (9:1) | 65 → RT |
Table 2: Optimization of Resolving Agent Stoichiometry
| Entry | Molar Equivalents of this compound | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Resolved Acid (%) |
| 1 | 0.5 | ||
| 2 | 0.6 | ||
| 3 | 0.8 | ||
| 4 | 1.0 |
Table 3: Summary of Resolution Results
| Racemic Carboxylic Acid | Optimal Solvent | Molar Ratio (Acid:Amine) | Yield of Resolved Acid (%) | Enantiomeric Excess (e.e., %) |
| [Insert Acid Name] |
Visualizations
Diagram 1: General Workflow for Diastereomeric Salt Resolution
Caption: Workflow of the diastereomeric salt resolution process.
Conclusion
The protocol described provides a comprehensive framework for the diastereomeric salt resolution of racemic carboxylic acids using this compound. Successful resolution is highly dependent on the careful selection of solvents and optimization of the stoichiometry of the resolving agent. The provided tables and workflow diagram serve as valuable tools for organizing and executing these optimization experiments. By following this systematic approach, researchers can efficiently develop a robust method for obtaining enantiomerically pure carboxylic acids.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (S)-cyclobutyl(phenyl)methanamine as a Chiral Auxiliary in Organic Synthesis: A Review of Current Applications
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis and medicinal chemistry. Chiral auxiliaries are powerful tools in this endeavor, enabling the stereoselective synthesis of complex molecules. This document provides a comprehensive overview of the application of (S)-cyclobutyl(phenyl)methanamine as a chiral auxiliary, detailing its use in asymmetric transformations and providing relevant experimental protocols.
Introduction to Chiral Auxiliaries
In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer.[1][2][3][4] This strategy is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for the differentiation of prochiral faces of the substrate, leading to a diastereoselective reaction.[3] After the desired stereocenter has been established, the auxiliary is cleaved from the product and can ideally be recovered for reuse.[2][3]
The development of effective chiral auxiliaries has been a significant focus in organic chemistry. Pioneering work by E.J. Corey and B.M. Trost introduced auxiliaries like 8-phenylmenthol and mandelic acid.[2][3] Over the years, a diverse range of chiral auxiliaries have been developed, with Evans' oxazolidinones, pseudoephedrine, and camphor-based sultams being among the most widely used.[2][4][5] These auxiliaries have proven effective in a variety of stereoselective transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1][5][6]
This compound: A Potential Chiral Auxiliary
This compound is a chiral amine that possesses the structural features necessary to potentially function as a chiral auxiliary. Its stereogenic center, adjacent to the amine functionality, could influence the stereochemical outcome of reactions at a prochiral center attached to the nitrogen atom. However, a comprehensive review of the scientific literature reveals a notable absence of its application as a chiral auxiliary in asymmetric synthesis.
Extensive searches for the use of this compound as a chiral directing group in key asymmetric transformations such as alkylation, aldol, and Diels-Alder reactions have not yielded any specific examples, protocols, or quantitative data regarding its effectiveness in inducing stereoselectivity (i.e., diastereomeric or enantiomeric excess values).
While the synthesis of related chiral cyclobutane-containing structures, such as cyclobutylpyrrolidines from (–)-(S)-verbenone, has been reported, these syntheses do not employ this compound as a chiral auxiliary.[7]
General Workflow for Utilizing a Chiral Auxiliary
To provide context for researchers interested in the general application of chiral auxiliaries, the following workflow outlines the typical steps involved in an auxiliary-mediated asymmetric synthesis.
Figure 1: A generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.
Hypothetical Application in Asymmetric Alkylation
While no specific data exists for this compound, a hypothetical application in asymmetric alkylation can be envisioned based on the well-established chemistry of other chiral amine auxiliaries, such as those derived from pseudoephedrine.[8]
The general protocol would involve the following key steps:
-
Amide Formation: The chiral amine, this compound, would be acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding amide.
-
Enolate Formation: The resulting amide would be treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to deprotonate the α-carbon, forming a chiral enolate. The stereochemistry of the enolate would be influenced by the chiral auxiliary.
-
Diastereoselective Alkylation: The chiral enolate would then be reacted with an electrophile (e.g., an alkyl halide). The bulky cyclobutyl and phenyl groups of the auxiliary would sterically hinder one face of the enolate, directing the approach of the electrophile to the opposite face, thus leading to a diastereoselective alkylation.
-
Auxiliary Cleavage: The final step would involve the cleavage of the chiral auxiliary from the alkylated product, typically through hydrolysis or reduction, to yield the enantiomerically enriched carboxylic acid or a related derivative. The chiral auxiliary would then be recovered.
Figure 2: A hypothetical workflow for the asymmetric alkylation of a carboxylic acid derivative using this compound as a chiral auxiliary.
Conclusion
While this compound possesses the structural characteristics of a potential chiral auxiliary, a thorough review of the current scientific literature indicates that it has not been reported for this purpose. There are no published studies detailing its application in asymmetric synthesis, nor are there any associated experimental protocols or performance data (diastereomeric/enantiomeric excess).
The information and workflows presented herein are based on the general principles of chiral auxiliary-mediated synthesis and are intended to be illustrative. Researchers and drug development professionals seeking to perform asymmetric transformations are advised to consult the extensive literature on well-established and validated chiral auxiliaries. Future research may explore the potential of this compound and its derivatives in this important area of organic synthesis.
References
- 1. Chiral auxiliary - Wikiwand [wikiwand.com]
- 2. Chiral_auxiliary [chemeurope.com]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Alkylation Using (S)-Cyclobutyl(phenyl)methanamine Derivatives
Disclaimer: Extensive literature searches did not yield specific examples of asymmetric alkylation utilizing (S)-cyclobutyl(phenyl)methanamine or its derivatives as a chiral auxiliary. The following application notes and protocols are based on established methodologies for structurally similar and widely used chiral primary benzylic amines, such as (S)-1-phenylethylamine. This document serves as a general guideline and a starting point for researchers interested in exploring the potential of this compound derivatives in asymmetric synthesis. The reaction conditions and outcomes should be optimized for each specific substrate and alkylating agent.
Introduction
Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds, which is crucial for the synthesis of chiral molecules, particularly in the pharmaceutical industry. The use of chiral auxiliaries is a robust and reliable strategy to control the stereochemical outcome of such reactions. Chiral primary benzylic amines, upon condensation with carbonyl compounds, form chiral imines or enamines that can direct the approach of an electrophile to one face of the corresponding enolate, leading to the formation of one enantiomer in excess.
This document outlines a generalized protocol for the asymmetric α-alkylation of ketones using a chiral primary benzylic amine as the auxiliary. The methodology involves three key steps:
-
Formation of a chiral imine from the ketone and the chiral amine.
-
Deprotonation to form a chiral aza-enolate.
-
Diastereoselective alkylation with an electrophile.
-
Hydrolysis of the imine to reveal the chiral α-alkylated ketone and recover the chiral auxiliary.
Proposed Reaction Mechanism
The stereochemical outcome of the alkylation is determined by the conformation of the chiral aza-enolate intermediate. The bulky substituent on the chiral amine (in this hypothetical case, the cyclobutylphenylmethyl group) effectively shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face. This results in a high degree of diastereoselectivity in the alkylation step, which translates to high enantioselectivity in the final product after removal of the chiral auxiliary.
Application Notes and Protocols for the Large-Scale Synthesis of (S)-cyclobutyl(phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-cyclobutyl(phenyl)methanamine is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its stereospecific synthesis on an industrial scale is critical for ensuring the enantiomeric purity and efficacy of the final active pharmaceutical ingredient (API). This document outlines two primary methodologies for the large-scale synthesis of this compound: Biocatalytic Asymmetric Transamination and Transition Metal-Catalyzed Asymmetric Reductive Amination. Detailed protocols, data tables for key reaction parameters, and process diagrams are provided to guide researchers and production chemists in the efficient and scalable synthesis of this key intermediate.
Introduction
Chiral amines are fundamental structural motifs present in a significant portion of pharmaceuticals. The enantiomer-specific biological activity of many drugs necessitates their synthesis in an enantiomerically pure form. This compound serves as a crucial intermediate in the development of several therapeutics. The demand for robust, cost-effective, and scalable enantioselective synthetic routes is therefore of paramount importance for industrial applications. This document details two state-of-the-art manufacturing processes that offer high enantioselectivity and yield.
Synthetic Strategies
Two principal strategies have emerged as the most viable for the large-scale industrial synthesis of chiral amines:
-
Biocatalytic Asymmetric Transamination: This method utilizes ω-transaminase enzymes to stereoselectively convert a prochiral ketone (cyclobutyl phenyl ketone) into the desired (S)-amine. This approach is lauded for its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.
-
Transition Metal-Catalyzed Asymmetric Reductive Amination: This strategy involves the condensation of a ketone with an amine source, followed by asymmetric hydrogenation of the resulting imine intermediate using a chiral transition metal catalyst. This method is known for its high efficiency and broad substrate scope.
The selection of the optimal strategy depends on factors such as catalyst availability and cost, process optimization requirements, and the desired scale of production.
Method 1: Biocatalytic Asymmetric Transamination
This method employs an (S)-selective ω-transaminase to catalyze the asymmetric amination of cyclobutyl phenyl ketone. Isopropylamine often serves as the amine donor, with the co-product acetone being removed to drive the reaction equilibrium towards the product.
Experimental Protocol
Materials:
-
Cyclobutyl phenyl ketone
-
(S)-selective ω-transaminase (e.g., from Arthrobacter sp. or an engineered variant)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer
-
Toluene (or other suitable organic solvent)
-
Sodium sulfate (for drying)
-
Hydrochloric acid (for salt formation and purification)
-
Sodium hydroxide (for neutralization)
Procedure:
-
Reaction Setup: To a temperature-controlled reactor, add potassium phosphate buffer (e.g., 100 mM, pH 8.0) and pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).
-
Enzyme Addition: Add the (S)-selective ω-transaminase to the buffer solution and stir gently until fully dissolved.
-
Substrate and Amine Donor Addition: In a separate vessel, dissolve cyclobutyl phenyl ketone in a minimal amount of a water-immiscible organic solvent like toluene. Add this solution and an excess of isopropylamine to the enzyme solution.
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The reaction progress is monitored by HPLC analysis for the conversion of the ketone and formation of the amine product.
-
Work-up and Extraction: Upon reaction completion, separate the organic layer. Extract the aqueous layer with the same organic solvent to recover any remaining product. Combine the organic layers.
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salt of the amine.
-
Isolate the this compound hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.
-
For the free base, the hydrochloride salt can be neutralized with an aqueous base (e.g., NaOH) and extracted into an organic solvent.
-
Data Summary
| Parameter | Value/Range | Notes |
| Substrate Concentration | 50-100 g/L | Higher concentrations may lead to substrate/product inhibition. |
| Enzyme Loading | 1-5 % (w/w) of substrate | Dependent on enzyme activity and desired reaction time. |
| Amine Donor | Isopropylamine | Typically used in large excess (e.g., 10-20 equivalents). |
| Cofactor (PLP) | 1-2 mM | Essential for transaminase activity. |
| Temperature | 30-45 °C | Optimal temperature depends on the specific enzyme's stability. |
| pH | 7.5-8.5 | Maintained with a suitable buffer (e.g., potassium phosphate). |
| Reaction Time | 12-24 hours | Monitored by HPLC until desired conversion is reached. |
| Typical Yield | >90% | Isolated yield of the hydrochloride salt. |
| Enantiomeric Excess (ee) | >99% | Determined by chiral HPLC analysis. |
Workflow Diagram
Caption: Biocatalytic synthesis workflow.
Method 2: Asymmetric Reductive Amination
This chemo-catalytic approach involves the in-situ formation of an imine from cyclobutyl phenyl ketone and an ammonia source, followed by asymmetric hydrogenation using a chiral iridium or rhodium catalyst.
Experimental Protocol
Materials:
-
Cyclobutyl phenyl ketone
-
Ammonia source (e.g., ammonium formate, aqueous ammonia)
-
Chiral Catalyst Precursor (e.g., [Rh(cod)Cl]₂ or [Ir(cod)Cl]₂)
-
Chiral Ligand (e.g., a chiral bisphosphine ligand like (S)-Xyl-PhanePhos)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Methanol, Toluene)
-
Hydrochloric acid (for purification)
-
Sodium hydroxide (for neutralization)
Procedure:
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the catalyst precursor and the chiral ligand in a degassed solvent. Stir to form the active chiral catalyst complex.
-
Reaction Setup: To the reactor, add cyclobutyl phenyl ketone, the ammonia source, and any additives.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas. Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake and by periodic sampling and HPLC analysis.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purification:
-
Filter the reaction mixture to remove the catalyst. The catalyst may be recovered for reuse.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water.
-
Follow the same salt formation, filtration, and drying procedure as described in the biocatalytic method to isolate the product as its hydrochloride salt.
-
Data Summary
| Parameter | Value/Range | Notes |
| Substrate to Catalyst Ratio | 1000:1 to 10,000:1 | Higher ratios are more economical for large-scale production. |
| Hydrogen Pressure | 10-50 bar | Higher pressure often leads to faster reaction rates. |
| Temperature | 40-80 °C | Optimal temperature depends on the catalyst stability and activity. |
| Ammonia Source | Ammonium formate / Aqueous NH₃ | Choice depends on reaction conditions and catalyst compatibility. |
| Solvent | Methanol, Toluene, or a mixture | Solvent choice can significantly impact catalyst performance. |
| Reaction Time | 6-18 hours | Dependent on catalyst loading, pressure, and temperature. |
| Typical Yield | >95% | Isolated yield of the hydrochloride salt. |
| Enantiomeric Excess (ee) | >99% | Achievable with a well-chosen chiral ligand. |
Logical Relationship Diagram
Caption: Asymmetric reductive amination process.
Quality Control and Analytical Methods
Rigorous quality control is essential for the industrial production of pharmaceutical intermediates.
-
Purity Analysis: The chemical purity of this compound is determined by High-Performance Liquid Chromatography (HPLC) with UV detection and/or Gas Chromatography (GC).
-
Enantiomeric Purity: The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC using a suitable chiral stationary phase.
-
Structural Confirmation: The structure of the final product is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Residual Solvent Analysis: Gas Chromatography with headspace sampling is used to quantify any residual solvents from the manufacturing process.
Conclusion
Both biocatalytic asymmetric transamination and transition metal-catalyzed asymmetric reductive amination are powerful and industrially viable methods for the large-scale synthesis of this compound. The choice between these two routes will depend on a thorough evaluation of economic and process-specific factors. The protocols and data presented in these application notes provide a solid foundation for the development and implementation of a robust and efficient manufacturing process for this key chiral intermediate.
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-cyclobutyl(phenyl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-cyclobutyl(phenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two primary methods for the enantioselective purification of this compound are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and classical resolution via the crystallization of diastereomeric salts. A third, less common method is enzymatic kinetic resolution.
Q2: How do I choose between chiral HPLC and diastereomeric salt crystallization?
A2: The choice of method depends on the scale of purification, required purity, and available resources. Chiral HPLC is often preferred for analytical scale and for achieving very high enantiomeric purity.[1] Diastereomeric salt crystallization is a classical, cost-effective method well-suited for larger scale purifications, though it may require more optimization to find the right resolving agent and crystallization conditions.[1]
Q3: What are common impurities I might encounter?
A3: Common impurities can originate from the synthetic route. If prepared via reductive amination of cyclobutyl phenyl ketone with ammonia, potential impurities include the starting ketone, the corresponding alcohol from ketone reduction, and over-alkylation byproducts. It is also possible to have impurities from side reactions of the reducing agent.
Q4: Can I use Supercritical Fluid Chromatography (SFC) for purification?
A4: Yes, SFC is a powerful technique for both analytical and preparative separation of chiral molecules, including primary amines.[2] It is often considered a "green" chromatography technique due to the use of supercritical CO2 as the main mobile phase component.[2]
Troubleshooting Guides
Chiral HPLC Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Inappropriate mobile phase additives. | - Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).- Vary the mobile phase composition (e.g., hexane/alcohol for normal phase, acetonitrile/alcohol for polar organic mode).[3]- Add small amounts of acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifiers to the mobile phase.[3] |
| Poor peak shape (tailing or fronting) | - Deleterious interactions with the silica support.- Column overload.- Inappropriate sample solvent. | - Add a competing base like triethylamine to the mobile phase to block active sites on the stationary phase.[3]- Reduce the amount of sample injected onto the column.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Loss of resolution over time | - Column contamination.- Degradation of the stationary phase. | - Flush the column with a strong solvent (if compatible with the CSP).- Use a guard column to protect the analytical column.- Ensure mobile phase and sample are filtered. |
| High backpressure | - Blockage of the column inlet frit.- Precipitation of the sample in the mobile phase. | - Reverse-flush the column (if permitted by the manufacturer).- Filter all samples and mobile phases.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[4] |
Diastereomeric Salt Crystallization
| Issue | Potential Cause | Troubleshooting Steps |
| No crystal formation | - Salts are too soluble in the chosen solvent.- Incorrect stoichiometry of the resolving agent. | - Change to a less polar solvent or use a mixture of solvents.- Slowly add an anti-solvent to induce crystallization.- Ensure the correct molar ratio of the amine to the resolving agent is used. |
| Low enantiomeric excess (ee) of the purified amine | - Poor discrimination between the diastereomeric salts during crystallization.- Co-crystallization of both diastereomers. | - Screen different chiral resolving agents (e.g., various tartaric acid derivatives, camphorsulfonic acid).[1][5]- Optimize the crystallization solvent and temperature profile.- Perform multiple recrystallizations. |
| Low yield of the desired enantiomer | - The desired diastereomeric salt is significantly soluble in the mother liquor. | - Optimize the crystallization solvent to minimize the solubility of the desired salt.- Lower the crystallization temperature.- Attempt to recover the unwanted enantiomer from the mother liquor and racemize it for recycling. |
| Difficulty in breaking the salt to recover the free amine | - Incomplete neutralization.- Emulsion formation during extraction. | - Ensure complete neutralization with a suitable base (e.g., NaOH, Na2CO3).- Use a different extraction solvent or add brine to break up emulsions. |
Experimental Protocols
Chiral HPLC Method Development
This protocol provides a general strategy for developing a chiral HPLC method for the separation of this compound from its R-enantiomer.
-
Column Screening:
-
Screen a set of chiral columns with different stationary phases (e.g., Chiralpak IA, IB, IC, and a cyclofructan-based column).[3]
-
-
Mobile Phase Screening:
-
For polysaccharide-based columns, start with normal phase eluents such as n-hexane/isopropanol or n-hexane/ethanol.[3]
-
For cyclofructan-based columns, polar organic modes like acetonitrile/methanol are often effective.[3]
-
It is recommended to use mobile phases containing a small amount of an acidic or basic additive.[3] For a basic amine, a basic additive like diethylamine (DEA) is often a good starting point.
-
-
Optimization:
-
Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the alcohol co-solvent.
-
Adjust the concentration of the additive to improve peak shape and resolution.
-
Evaluate the effect of temperature on the separation.
-
-
Quantitation:
-
Once a baseline separation is achieved, the method can be validated for the determination of enantiomeric excess (ee).
-
Diastereomeric Salt Resolution with (+)-Tartaric Acid
This protocol outlines a general procedure for the chiral resolution of racemic cyclobutyl(phenyl)methanamine using (+)-tartaric acid.
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol).[5]
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
If no crystals form, try adding a co-solvent in which the salt is less soluble.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric excess of the amine in the crystalline salt should be determined by chiral HPLC after liberating a small sample.
-
If the desired purity is not achieved, recrystallize the diastereomeric salt.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH) until the pH is basic (pH > 10) to deprotonate the amine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified enantiomer.
-
Data Presentation
Table 1: Example Chiral HPLC Screening Conditions
| Column | Mobile Phase | Additive (0.1%) | Result |
| Chiralpak IA | n-Hexane/Isopropanol (90:10) | Diethylamine | Partial Separation |
| Chiralpak IB | n-Hexane/Ethanol (80:20) | Diethylamine | Baseline Separation |
| Larihc CF6-P | Acetonitrile/Methanol (90:10) | Trifluoroacetic Acid | Good Separation |
Note: This table presents illustrative data. Actual results may vary.
Table 2: Example Diastereomeric Salt Resolution Screening
| Resolving Agent | Solvent | Enantiomeric Excess of Precipitate |
| (+)-Tartaric Acid | Methanol | 85% (S)-enantiomer |
| (-)-Mandelic Acid | Ethanol | 70% (R)-enantiomer |
| (+)-Camphorsulfonic Acid | Acetone | 92% (S)-enantiomer |
Note: This table presents illustrative data. Actual results may vary.
Visualizations
Caption: Workflow for chiral HPLC purification.
Caption: Diastereomeric salt crystallization workflow.
Caption: Decision tree for purification method selection.
References
optimizing reaction conditions for (S)-cyclobutyl(phenyl)methanamine synthesis
Welcome to the technical support center for the synthesis of (S)-cyclobutyl(phenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The most prevalent and dependable method is the asymmetric reductive amination of cyclobutyl phenyl ketone. This approach involves the reaction of the ketone with an amine source in the presence of a chiral catalyst and a reducing agent to stereoselectively form the desired (S)-enantiomer.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are:
-
Cyclobutyl phenyl ketone: The prochiral ketone that will be converted to the chiral amine.
-
Amine Source: Ammonia or an ammonia equivalent (e.g., ammonium acetate) is commonly used to provide the amino group.
-
Chiral Catalyst: A chiral entity that directs the stereochemical outcome of the reaction. Common examples include transition metal complexes with chiral ligands (e.g., Iridium or Ruthenium-based catalysts) or chiral Brønsted acids like chiral phosphoric acids.
-
Reducing Agent: A reagent to reduce the intermediate imine to the final amine. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or molecular hydrogen (H₂) in combination with a metal catalyst.
Q3: How can I achieve high enantioselectivity for the (S)-isomer?
A3: High enantioselectivity is primarily dictated by the choice of the chiral catalyst. It is crucial to screen different chiral ligands or catalysts to find the optimal one for this specific transformation. The reaction temperature can also significantly influence enantioselectivity; lower temperatures often lead to higher enantiomeric excess (ee).
Q4: What are the critical parameters to control during the reaction?
A4: Key parameters to monitor and control include:
-
Temperature: Affects both reaction rate and enantioselectivity.
-
Pressure: Particularly important when using hydrogen gas as the reducing agent.
-
Solvent: The choice of solvent can impact catalyst solubility, stability, and overall reaction performance.
-
Purity of Reagents: Impurities in starting materials or solvents can poison the catalyst and lead to side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or poisoned catalyst. 2. Incomplete imine formation. 3. Ineffective reducing agent. | 1. Use fresh, high-purity catalyst. Ensure all reagents and solvents are free of catalyst poisons (e.g., sulfur compounds). 2. Add a dehydrating agent (e.g., molecular sieves) or use a Lewis acid co-catalyst (e.g., Ti(OiPr)₄) to drive the imine formation equilibrium. 3. Verify the activity of the reducing agent. For borohydride reagents, ensure they have not been degraded by moisture. |
| Low Enantioselectivity (ee) | 1. Suboptimal chiral catalyst. 2. Reaction temperature is too high. 3. Racemization of the product. | 1. Screen a panel of chiral ligands/catalysts. 2. Perform the reaction at a lower temperature. 3. Analyze the product at different time points to check for racemization. If observed, consider a milder work-up procedure. |
| Formation of Side Products (e.g., cyclobutyl(phenyl)methanol) | 1. The reducing agent is too strong and reduces the starting ketone. 2. The imine formation is slow compared to ketone reduction. | 1. Use a milder reducing agent that is more selective for the imine over the ketone (e.g., NaBH(OAc)₃ is often preferred over NaBH₄ for one-pot reactions). 2. Allow sufficient time for imine formation before adding the reducing agent in a two-step procedure. |
| Over-alkylation (Formation of Dibenzylamine) | This is more common when starting from a primary amine. | When using ammonia as the amine source, this is less of an issue. However, if using benzylamine and an alkylating agent, reductive amination is a more controlled alternative to direct alkylation. |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination using a Chiral Iridium Catalyst
This protocol is based on established methods for the asymmetric reductive amination of aryl ketones.
Materials:
-
Cyclobutyl phenyl ketone
-
Ammonium acetate (NH₄OAc)
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(S)-f-Binaphane (chiral ligand)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Iodine (I₂)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
In a glovebox, charge a high-pressure reactor with [Ir(COD)Cl]₂ and (S)-f-Binaphane.
-
Add anhydrous THF to dissolve the catalyst precursor and ligand.
-
Add cyclobutyl phenyl ketone, ammonium acetate, Ti(OiPr)₄, and a catalytic amount of iodine to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
After the reaction is complete, carefully vent the reactor and quench the reaction mixture.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Optimization Parameters:
| Parameter | Range | Notes |
| Catalyst Loading | 0.1 - 2 mol% | Higher loading may increase rate but also cost. |
| Ligand:Metal Ratio | 1:1 to 1.2:1 | A slight excess of ligand is often beneficial. |
| Temperature | 25 - 60 °C | Lower temperatures may improve enantioselectivity. |
| Hydrogen Pressure | 10 - 50 bar | Higher pressure can increase the reaction rate. |
| Ti(OiPr)₄ Loading | 10 - 50 mol% | Acts as a Lewis acid to promote imine formation. |
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol offers a milder, non-hydrogenation alternative.
Materials:
-
Cyclobutyl phenyl ketone
-
Ammonia source (e.g., ammonia in methanol or ammonium acetate)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, as catalyst)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or 1,2-Dichloroethane - DCE)
Procedure:
-
Dissolve cyclobutyl phenyl ketone and the ammonia source in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If using ammonium acetate, a small amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Optimization Parameters:
| Parameter | Range | Notes |
| Equivalents of Amine | 1.5 - 5 eq | An excess of the amine source drives the imine formation. |
| Equivalents of NaBH(OAc)₃ | 1.2 - 2 eq | A slight excess ensures complete reduction of the imine. |
| Temperature | 0 °C to room temp. | Lower temperatures can be beneficial for selectivity. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
common side reactions in the synthesis of (S)-cyclobutyl(phenyl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-cyclobutyl(phenyl)methanamine. The primary synthetic route addressed is the asymmetric reductive amination of cyclobutyl phenyl ketone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a significant amount of cyclobutyl(phenyl)methanol. How can I prevent the reduction of my starting ketone?
A1: The formation of the alcohol byproduct, cyclobutyl(phenyl)methanol, arises from the direct reduction of the cyclobutyl phenyl ketone starting material by the reducing agent. This side reaction competes with the desired reduction of the imine intermediate.
Troubleshooting Steps:
-
Choice of Reducing Agent: Employ a milder reducing agent that selectively reduces the protonated imine (iminium ion) over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more chemoselective than stronger reducing agents like sodium borohydride (NaBH₄) under neutral or slightly acidic conditions.
-
pH Control: Maintain a slightly acidic pH (around 5-6) during the reaction. This promotes the formation and subsequent protonation of the imine, making it more susceptible to reduction than the ketone. Acetic acid can be used as a catalyst.
-
Staged Addition of Reagents: Add the reducing agent only after the imine formation is complete or has reached equilibrium. You can monitor the imine formation by techniques like TLC or ¹H NMR before introducing the reducing agent.
Q2: I am observing the formation of a secondary amine, bis(cyclobutyl(phenyl)methyl)amine, in my reaction mixture. What causes this and how can I minimize it?
A2: The formation of the secondary amine is due to the "over-alkylation" of the desired primary amine product. The newly formed this compound can act as a nucleophile and react with another molecule of the imine intermediate.
Troubleshooting Steps:
-
Excess Ammonia: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in an alcoholic solvent). This stoichiometric control favors the reaction of the ketone with ammonia over the reaction with the primary amine product.
-
Slow Addition of Ketone: If feasible, a slow addition of the cyclobutyl phenyl ketone to the reaction mixture containing a high concentration of ammonia can also help to minimize the formation of the secondary amine.
-
Reaction Concentration: Lowering the overall reaction concentration can sometimes disfavor the bimolecular side reaction leading to the secondary amine.
Q3: My final product is contaminated with the unreacted imine intermediate. How can I ensure the complete reduction of the imine?
A3: The presence of residual imine indicates an incomplete reduction step.
Troubleshooting Steps:
-
Increase Equivalents of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. An additional 0.1 to 0.2 equivalents can be added if monitoring shows incomplete conversion.
-
Reaction Time and Temperature: The reduction of sterically hindered imines can be slow. Consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can also promote side reactions.
-
Protonation of the Imine: As mentioned in Q1, ensuring a slightly acidic pH will protonate the imine, making it a better electrophile for the hydride reducing agent and thus facilitating its reduction.
Q4: The enantiomeric excess (e.e.) of my this compound is low. How can I improve the stereoselectivity of the reaction?
A4: Low enantiomeric excess in an asymmetric synthesis points to issues with the chiral catalyst or reaction conditions that do not sufficiently favor the formation of one enantiomer over the other.
Troubleshooting Steps:
-
Catalyst Selection: The choice of the chiral catalyst (e.g., a chiral phosphoric acid, a chiral ligand for a metal catalyst) is critical. Screen different catalysts to find one that provides high stereoselectivity for this specific substrate.
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The solvent can significantly influence the stereochemical outcome of the reaction. Experiment with different solvents to find the optimal one for your catalytic system.
-
Purity of Reagents: Ensure that all reagents, especially the starting ketone and the chiral catalyst, are of high purity. Impurities can sometimes interfere with the catalyst's performance.
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Structure | Cause | Mitigation Strategy |
| Cyclobutyl(phenyl)methanol |
| Reduction of starting ketone | Use a milder reducing agent (e.g., NaBH₃CN), control pH to 5-6. |
| Bis(cyclobutyl(phenyl)methyl)amine |
| Over-alkylation of the product | Use a large excess of ammonia, slow addition of the ketone. |
| Cyclobutyl(phenyl)methanimine |
| Incomplete reduction | Increase equivalents of reducing agent, extend reaction time. |
| (R)-cyclobutyl(phenyl)methanamine |
| Poor stereocontrol | Optimize chiral catalyst, lower reaction temperature, screen solvents. |
Note: The yields of these side products can vary significantly based on the specific reaction conditions. The table above provides a qualitative summary. For a well-optimized process, the formation of these byproducts should be minimized to low single-digit percentages.
Experimental Protocol: Asymmetric Reductive Amination of Cyclobutyl Phenyl Ketone
This protocol is a representative example and may require optimization for specific laboratory conditions and desired product specifications.
Materials:
-
Cyclobutyl phenyl ketone
-
Ammonium acetate
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or another suitable chiral phosphoric acid catalyst
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Toluene
-
Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add cyclobutyl phenyl ketone (1.0 eq), ammonium acetate (10.0 eq), the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 eq), and Hantzsch ester (1.5 eq).
-
Add anhydrous toluene as the solvent.
-
Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for the synthesis of this compound.
improving enantiomeric excess in (S)-cyclobutyl(phenyl)methanamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of (S)-cyclobutyl(phenyl)methanamine, with a focus on improving enantiomeric excess. The primary synthetic strategy discussed is the asymmetric reductive amination of cyclobutyl phenyl ketone.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing enantiomerically enriched this compound?
A1: The most prevalent and effective strategy is the asymmetric reductive amination of the corresponding prochiral ketone, cyclobutyl phenyl ketone. This one-pot reaction combines the ketone with an amine source in the presence of a chiral catalyst and a reducing agent to directly form the chiral amine.
Q2: What are the key advantages of using asymmetric reductive amination for this synthesis?
A2: Asymmetric reductive amination is often preferred due to its operational simplicity, as it avoids the isolation of potentially unstable imine intermediates.[1] This method allows for the direct formation of the chiral amine from a readily available ketone precursor.[2]
Q3: Which types of chiral catalysts are typically used to achieve high enantiomeric excess (e.e.)?
A3: A variety of chiral catalysts have been successfully employed for asymmetric reductive aminations of aryl ketones. These include:
-
Chiral Phosphoric Acids (CPAs): These Brønsted acid catalysts are known for their effectiveness in activating imines for enantioselective reduction.[1]
-
Transition Metal Catalysts: Complexes of Iridium, Ruthenium, and Rhodium with chiral ligands (e.g., f-Binaphane, Josiphos) have demonstrated high enantioselectivities.[3][4]
-
Biocatalysts: Engineered enzymes, such as amine dehydrogenases (AmDH), can offer excellent enantioselectivity and conversions under mild reaction conditions.[5]
Q4: How does the choice of reducing agent impact the reaction?
A4: The reducing agent is a critical component of the reaction. Common choices include:
-
Hantzsch esters: Often used in conjunction with chiral phosphoric acid catalysts.[6]
-
Trichlorosilane (HSiCl₃): A powerful reducing agent for organocatalytic reductive aminations.[7]
-
Hydrogen gas (H₂): Typically used with transition metal catalysts.[8]
-
Pinacolborane: Another effective borane-based reducing agent.
The choice of reducing agent can influence both the reaction rate and the enantioselectivity, and it is often optimized in conjunction with the catalyst system.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (e.e.)
Question: My synthesis of this compound is resulting in a low enantiomeric excess. What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. Several factors could be contributing to this issue. Below is a table outlining potential causes and suggested solutions.
| Potential Cause | Suggested Solution(s) |
| Suboptimal Catalyst System | Screen a variety of chiral catalysts (e.g., different chiral phosphoric acids, transition metal complexes with various ligands). The steric and electronic properties of the catalyst are crucial for effective stereocontrol. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Typically, loadings of 1-5 mol% are effective, but this can be substrate-dependent. |
| Inappropriate Solvent | The solvent can significantly impact enantioselectivity. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, ethyl acetate).[9] |
| Non-Optimal Reaction Temperature | Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity, although this may come at the cost of a slower reaction rate. |
| Interference from Water | Ensure anhydrous conditions, as water can hydrolyze the imine intermediate and interfere with the catalyst. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Racemization of the Product | The product amine may be susceptible to racemization under the reaction conditions. Analyze the e.e. at different reaction times to determine if it decreases over time. If so, consider shorter reaction times or a milder work-up procedure. |
Issue 2: Low Reaction Yield or Incomplete Conversion
Question: The conversion of cyclobutyl phenyl ketone is low, resulting in a poor yield of the desired amine. What steps can I take to improve the yield?
Answer: Low yield can be due to a number of factors related to reaction kinetics and side reactions.
| Potential Cause | Suggested Solution(s) |
| Inefficient Imine Formation | The formation of the imine intermediate from the ketone and amine source can be the rate-limiting step.[4] The addition of a dehydrating agent (e.g., molecular sieves) or a Lewis acid co-catalyst (e.g., Ti(OⁱPr)₄) can facilitate imine formation.[4] |
| Low Catalyst Activity | Increase the catalyst loading or switch to a more active catalyst system. For transition metal catalysts, ensure the active catalytic species is being generated effectively. |
| Insufficient Reducing Agent | Ensure an adequate stoichiometric amount of the reducing agent is used. In some cases, a slight excess may be beneficial. |
| Steric Hindrance | The cyclobutyl group presents significant steric bulk, which can slow down the reaction.[10] Longer reaction times or higher temperatures may be necessary, but this must be balanced with the potential for reduced enantioselectivity. |
| Side Reactions | The ketone starting material may undergo direct reduction to the corresponding alcohol. If this is observed, a more chemoselective reducing agent or catalyst system may be required. |
Issue 3: Formation of Impurities and Side Products
Question: I am observing significant side products in my reaction mixture. What are the likely impurities and how can I minimize their formation?
Answer: The formation of impurities can complicate purification and reduce the overall yield.
| Potential Side Product | Formation Pathway | Mitigation Strategy |
| Cyclobutyl(phenyl)methanol | Direct reduction of the cyclobutyl phenyl ketone starting material. | Use a catalyst and reducing agent combination that is highly selective for the imine intermediate over the ketone. |
| Over-alkylation of the Amine Product | The product amine can potentially react with the ketone and reducing agent to form a tertiary amine. | Use a primary amine source (e.g., ammonia or a protected amine) and carefully control the stoichiometry of the reagents. |
| Hydrolysis Products | If water is present, the imine intermediate can hydrolyze back to the ketone and amine. | Maintain strictly anhydrous reaction conditions. |
Quantitative Data Summary
| Ketone Substrate | Catalyst System | Reducing Agent | Solvent | Temp (°C) | e.e. (%) |
| Acetophenone | Ir-f-Binaphane / Ti(OⁱPr)₄ / I₂ | H₂ | Toluene | 20 | 96 |
| 2-Acetyl-6-methylpyridine | Ru(OAc)₂{(S)-binap} | H₂ | Methanol | 90 | >99 |
| 2-Naphthyl methyl ketone | Chiral Phosphoric Acid | Hantzsch Ester | Toluene | RT | 95 |
| tert-Butyl phenyl ketone | Engineered Amine Dehydrogenase | NADPH | Buffer | 30 | >99 |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination using a Chiral Phosphoric Acid Catalyst
This protocol is a general procedure based on established methods for the reductive amination of ketones using a chiral phosphoric acid catalyst and a Hantzsch ester as the reducing agent.
-
Preparation: To an oven-dried reaction vial under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 2-5 mol%).
-
Reagent Addition: Add cyclobutyl phenyl ketone (1.0 equiv.) and the amine source (e.g., p-anisidine, 1.1 equiv.).
-
Solvent and Reductant: Add anhydrous solvent (e.g., toluene, 0.1 M) followed by the Hantzsch ester (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the this compound.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Reductive Amination using a Transition Metal Catalyst
This protocol is a general procedure based on iridium-catalyzed asymmetric reductive amination.
-
Catalyst Pre-formation (optional): In a glovebox, charge a vial with the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral ligand (e.g., (S,S)-f-Binaphane, 1.1 mol%). Add degassed solvent (e.g., toluene) and stir at room temperature for 30 minutes.
-
Reaction Setup: In a separate oven-dried reaction vessel, add cyclobutyl phenyl ketone (1.0 equiv.), the amine source (e.g., benzylamine, 1.2 equiv.), and any additives (e.g., Ti(OⁱPr)₄, 1.5 equiv.).
-
Reaction Initiation: Add the pre-formed catalyst solution to the reaction vessel.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., 20 bar) at the desired temperature (e.g., 20-50 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by taking aliquots and analyzing by GC or LC-MS. Once complete, carefully vent the hydrogen and concentrate the mixture.
-
Purification and Analysis: Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the asymmetric reductive amination.
Proposed Catalytic Cycle (Chiral Phosphoric Acid)
Caption: Proposed catalytic cycle for CPA-catalyzed asymmetric reductive amination.
References
- 1. Enantioselective organocatalytic reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cheon Research Lab - Chiral Phosphoric Acid Catalysis [sites.google.com]
- 7. Scope of the organocatalysed asymmetric reductive amination of ketones with trichlorosilane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: (S)-Cyclobutyl(phenyl)methanamine Production Scale-Up
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of (S)-cyclobutyl(phenyl)methanamine synthesis. The primary route discussed is the asymmetric reductive amination of cyclobutyl phenyl ketone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for producing this compound?
A1: The most prevalent and scalable method is the direct asymmetric reductive amination (DARA) of cyclobutyl phenyl ketone. This one-step process converts the ketone directly to the desired chiral primary amine using a chiral catalyst, an ammonia source, and a reducing agent, with water as the sole theoretical byproduct.[1] This approach is favored for its atom economy and efficiency compared to multi-step methods.[2]
Q2: Why is direct asymmetric reductive amination (DARA) considered challenging to scale up?
A2: Scaling up DARA presents several challenges, including:
-
Competitive Ketone Reduction: The starting ketone can be reduced to the corresponding alcohol, forming an undesired byproduct.[1]
-
Catalyst Poisoning: The primary amine product can act as an inhibitor, poisoning the catalyst and slowing the reaction.[1]
-
Side Reactions: The product amine can react further to form secondary amine impurities.[1]
-
Process Sensitivity: Asymmetric reactions are often sensitive to changes in mixing, temperature gradients, and reaction time, which can negatively impact enantiomeric excess (e.e.) at a larger scale.[3]
Q3: What are the alternatives to asymmetric reductive amination?
A3: Alternatives include:
-
Chiral Auxiliaries: Using a chiral auxiliary like (R)- or (S)-α-methylbenzylamine to direct the stereochemistry, followed by a hydrogenolysis step to remove the auxiliary.[4] While effective, this adds steps to the process, potentially reducing overall yield.[5]
-
Enzymatic Kinetic Resolution: Using enzymes like transaminases to selectively react with one enantiomer from a racemic mixture.[6] A major drawback is the theoretical maximum yield of 50% for the desired enantiomer, though this can be coupled with racemization of the unwanted isomer to improve overall yield.[5][7]
-
Classical Resolution: Using a chiral resolving agent, such as (+)-tartaric acid, to form diastereomeric salts that can be separated by crystallization.[7] This method is often considered robust and cost-effective for scale-up.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Chemical Yield | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or poor catalyst activity.[8] 2. Side Reactions: Formation of alcohol byproduct via ketone reduction or secondary amine formation.[1] 3. Product Loss During Workup: Inefficient extraction, product decomposition, or loss during solvent removal.[9][10] 4. Impure Starting Materials: Contaminants in the ketone, solvent, or reagents can inhibit the catalyst or cause side reactions.[10] | 1. Reaction Monitoring: Monitor reaction progress (e.g., by HPLC/GC) to determine the optimal endpoint. Consider increasing temperature or catalyst loading if the reaction stalls. 2. Optimize Conditions: Screen different ammonia sources (e.g., NH₃ gas, (NH₄)₂HPO₄) and reducing agents.[2] Ensure dropwise addition of reagents to control temperature.[9][10] 3. Refine Workup Protocol: Ensure pH is optimal for extraction. Rinse all glassware and equipment thoroughly.[9] Use caution during rotoevaporation if the product is volatile.[9] 4. Material Purity Check: Verify the purity of all starting materials and purify if necessary.[9] |
| Low Enantiomeric Excess (e.e.) | 1. Ineffective Catalyst/Ligand: The chosen chiral ligand may not be optimal for the substrate. 2. Temperature Fluctuations: Poor temperature control can reduce enantioselectivity.[3] 3. Solvent Effects: The solvent can significantly influence the stereochemical outcome. 4. Racemization: The product may racemize under the reaction or workup conditions (e.g., harsh pH, high temperature). | 1. Catalyst Screening: Test a variety of chiral ligands (e.g., dtbm-Segphos, BINAP derivatives) to find the best performer.[1][2] 2. Strict Temperature Control: Implement precise temperature control, especially during reagent addition and throughout the reaction. Use a reactor with good heat transfer capabilities. 3. Solvent Screening: Evaluate a range of solvents to identify the one that provides the highest e.e. 4. Milder Conditions: Use milder workup conditions. Check for product stability at different pH values and temperatures. |
| Formation of Impurities | 1. Cyclobutyl Phenyl Carbinol: Reduction of the starting ketone.[1] 2. Secondary Amine: Reaction of the product amine with the starting ketone followed by reduction.[1] 3. Polymorphism: Different crystal structures of the final product can form, affecting physical properties.[3] | 1. Selective Reducing Agent: Use a reducing agent that selectively reduces the imine intermediate over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11][12] 2. Control Stoichiometry: Maintain an excess of the ammonia source relative to the ketone to favor primary amine formation. 3. Crystallization Study: Perform a polymorphism screen and carefully control crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired crystal form.[3] |
| Scale-Up Difficulties | 1. Mixing and Mass Transfer: Inefficient mixing in a large reactor can lead to localized "hot spots" or concentration gradients, affecting yield and selectivity.[3] 2. Heat Transfer: Exothermic reactions can be difficult to control on a large scale, leading to temperature spikes.[3][7] 3. Hydrogenation Safety: If using H₂ gas, ensuring safe handling at high pressure is critical. | 1. Reactor Design: Use a reactor with appropriate agitation (e.g., mechanical stirrer) for the reaction scale.[7] Consider computational fluid dynamics (CFD) modeling to understand mixing profiles. 2. Controlled Addition: Add reagents slowly or semi-batch wise to manage heat evolution.[7] Ensure the reactor has adequate cooling capacity. 3. Alternative Reductants: Consider transfer hydrogenation (e.g., using isopropanol as a hydrogen source) or hydride reagents to avoid high-pressure H₂ gas.[13] |
Data & Experimental Protocols
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Use | Advantages | Disadvantages |
| H₂ with Metal Catalyst (e.g., Ru, Pt, Pd) | Direct Asymmetric Reductive Amination | High atom economy; produces only water as a byproduct.[1] | Requires high-pressure equipment; potential for catalyst poisoning; safety concerns with H₂ gas.[1][5] |
| Sodium Borohydride (NaBH₄) | Indirect Reductive Amination | Inexpensive and readily available. | Can also reduce the starting ketone/aldehyde; less selective than other hydrides.[11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Direct or Indirect Reductive Amination | Selectively reduces imines in the presence of carbonyls; effective at neutral to slightly acidic pH.[11][14] | Generates toxic cyanide waste.[11] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Direct or Indirect Reductive Amination | Mild and selective for imine reduction; good alternative to NaBH₃CN without the cyanide toxicity.[11] | More expensive; generates acetate waste. |
Protocol: General Procedure for Asymmetric Reductive Amination
This is a representative laboratory-scale protocol and must be optimized for specific substrates and scaled appropriately.
-
Reactor Setup: A clean, dry, nitrogen-purged reactor is charged with the chiral catalyst (e.g., a Ru- or Ir-based complex with a chiral ligand like (R)-BINAP) and the appropriate solvent (e.g., CH₂Cl₂).[15]
-
Reagent Addition: Cyclobutyl phenyl ketone is added to the reactor.
-
Ammonia Source: An ammonia source, such as an inorganic ammonium salt (e.g., (NH₄)₂HPO₄), is added.[2]
-
Reduction: The reactor is pressurized with hydrogen gas (H₂) to the desired pressure (e.g., 5-10 atm) and heated to the target temperature (e.g., 40-70°C).[15] The reaction is stirred vigorously for the required time (typically 12-24 hours), with progress monitored by an appropriate analytical method (GC or HPLC).
-
Workup: After the reaction is complete, the reactor is cooled and depressurized. The catalyst is removed by filtration. The filtrate is washed with an aqueous solution to remove salts, and the product is extracted into an organic solvent.
-
Purification: The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified, typically by crystallization or chromatography, to yield the final this compound.
Visualizations
Caption: Workflow for Asymmetric Reductive Amination.
Caption: Troubleshooting Logic for Scale-Up Issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of (S)-cyclobutyl(phenyl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-cyclobutyl(phenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and separating it from its unwanted (R)-enantiomer are diastereomeric salt resolution and chiral chromatography.[1][2] Diastereomeric salt resolution involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. Chiral chromatography utilizes a chiral stationary phase to directly separate the enantiomers.
Q2: What are the likely impurities in a crude sample of this compound synthesized via a Grignard reaction?
A2: A crude sample is likely to contain the following impurities:
-
(R)-cyclobutyl(phenyl)methanamine: The unwanted enantiomer.
-
Cyclobutyl(phenyl)methanone: An intermediate ketone formed from the hydrolysis of the imine generated during the Grignard reaction.[3][4][5]
-
Unreacted Benzonitrile: A starting material.
-
Byproducts from the Grignard reagent: Such as biphenyl or other coupling products, depending on the reaction conditions.
Q3: Can I use standard column chromatography to remove the (R)-enantiomer?
A3: No, standard column chromatography using an achiral stationary phase (like silica gel) will not separate enantiomers as they have identical physical properties in a non-chiral environment. You must use a chiral stationary phase for this purpose.
Troubleshooting Guides
Guide 1: Diastereomeric Salt Resolution
Issue: Low yield of the desired (S)-enantiomer salt after crystallization.
| Possible Cause | Troubleshooting Step |
| Suboptimal Resolving Agent | Screen different chiral resolving agents such as tartaric acid derivatives (e.g., L-tartaric acid), mandelic acid, or camphorsulfonic acid to find one that provides a significant solubility difference between the diastereomeric salts.[1] |
| Inappropriate Solvent System | Experiment with different solvent systems (e.g., alcohols, esters, or mixtures) to optimize the differential solubility of the diastereomeric salts. |
| Incorrect Stoichiometry | Ensure the molar ratio of the chiral resolving agent to the racemic amine is optimized. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used. |
| Precipitation of Both Diastereomers | The solution may be too supersaturated. Try using a larger volume of solvent or a slower cooling rate to allow for selective crystallization of the less soluble diastereomer. |
Issue: Poor enantiomeric excess (ee) of the resolved (S)-amine.
| Possible Cause | Troubleshooting Step |
| Co-crystallization of the (R)-enantiomer salt | Perform recrystallization of the obtained diastereomeric salt. Multiple recrystallizations may be necessary to achieve high enantiomeric purity. |
| Incomplete Separation of Crystals | Ensure complete and efficient filtration to separate the crystallized salt from the mother liquor containing the more soluble diastereomer. Wash the crystals with a small amount of cold solvent. |
| Racemization | Although less common for this specific amine under standard resolution conditions, ensure that the workup conditions (e.g., liberation of the free amine from the salt) do not involve harsh basic or acidic conditions at elevated temperatures that could induce racemization. |
Guide 2: Chiral High-Performance Liquid Chromatography (HPLC) Purification
Issue: Poor separation of enantiomers on a chiral HPLC column.
| Possible Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) | Select a CSP known to be effective for the separation of chiral amines. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol). For reversed-phase, adjust the ratio of aqueous buffer to organic solvent (e.g., acetonitrile or methanol). The addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution for basic compounds. |
| Low Column Efficiency | Ensure the column is properly packed and conditioned. Operate at the optimal flow rate for the column dimensions, as excessively high flow rates can decrease resolution in chiral separations.[6] |
Issue: Peak tailing or broadening.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with the Stationary Phase | Add a competitor to the mobile phase. For basic analytes like amines, adding a small amount of a stronger, non-chiral base can block active sites on the stationary phase that cause tailing. |
| Column Overload | Reduce the amount of sample injected onto the column. Chiral columns have a lower sample capacity compared to standard achiral columns. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of this compound
-
Salt Formation:
-
Dissolve 10.0 g of racemic cyclobutyl(phenyl)methanamine in 100 mL of methanol at 50 °C.
-
In a separate flask, dissolve 9.3 g (1.0 equivalent) of L-tartaric acid in 50 mL of methanol at 50 °C.
-
Slowly add the L-tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for 2 hours to promote crystallization.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration and wash with 20 mL of cold methanol.
-
Dry the crystals under vacuum. This is the diastereomeric salt of this compound with L-tartaric acid.
-
-
Liberation of the Free Amine:
-
Dissolve the dried salt in 100 mL of water.
-
Make the solution basic (pH > 12) by the dropwise addition of 2 M sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
-
Protocol 2: Chiral HPLC Purification
-
Column: Chiralpak® AD-H (or equivalent polysaccharide-based chiral stationary phase)
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL (of a 1 mg/mL solution in mobile phase)
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (S:R ratio) | Final Purity (S:R ratio) | Yield of (S)-enantiomer | Key Considerations |
| Diastereomeric Salt Resolution (single crystallization) | 50:50 | 95:5 | ~35-45% | Requires screening of resolving agents and solvents. |
| Diastereomeric Salt Resolution (two recrystallizations) | 50:50 | >99:1 | ~25-35% | Higher purity but lower yield. |
| Preparative Chiral HPLC | 50:50 | >99.5:0.5 | >90% (of the (S)-enantiomer in the injected racemate) | High purity, but may be less cost-effective for large-scale purification. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for diastereomeric salt resolution.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzonitrile on reaction with `C_2 H_5 MgBr`, followed by hydrolysis, gives. [allen.in]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Technical Support Center: Diastereomeric Salt Formation with (S)-cyclobutyl(phenyl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of racemic acids via diastereomeric salt formation using (S)-cyclobutyl(phenyl)methanamine as the resolving agent.
Troubleshooting Guides
This section addresses common issues encountered during the formation and crystallization of diastereomeric salts with this compound.
Issue 1: No Precipitation of Diastereomeric Salt
Question: I have mixed my racemic acid with this compound in the chosen solvent, but no solid has precipitated, even after an extended period. What should I do?
Possible Causes and Solutions:
-
High Solubility of Diastereomeric Salts: The diastereomeric salts formed may be too soluble in the selected solvent.
-
Solution:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Good starting points include alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and non-polar solvents (e.g., hexane, toluene), or mixtures thereof.
-
Cooling: Gradually lower the temperature of the solution to decrease solubility. Seeding with a small crystal, if available, can induce crystallization.
-
Concentration: Carefully increase the concentration of the solution by slowly evaporating the solvent.
-
-
-
Inappropriate Stoichiometry: The molar ratio of the racemic acid to the resolving agent may not be optimal for salt formation and precipitation.
-
Solution: While a 1:1 molar ratio is a common starting point, investigate other ratios such as 1:0.5 or even using a slight excess of the resolving agent.
-
-
Incomplete Salt Formation: The acid-base reaction may not have gone to completion.
-
Solution: Gently warm the solution to encourage salt formation, then allow it to cool slowly to promote crystallization.
-
Troubleshooting Workflow: No Salt Precipitation
Caption: Troubleshooting workflow for no diastereomeric salt precipitation.
Issue 2: Oily Precipitate or Amorphous Solid Formation
Question: Instead of crystalline material, I am observing an oil or an amorphous solid crashing out of the solution. How can I obtain a crystalline product?
Possible Causes and Solutions:
-
Supersaturation Too High: Rapid changes in conditions (e.g., fast cooling, rapid solvent evaporation) can lead to the formation of oils or amorphous solids instead of an ordered crystal lattice.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, followed by gradual cooling in a refrigerator or freezer.
-
Controlled Evaporation: Allow the solvent to evaporate slowly over a period of hours or days.
-
-
-
Presence of Impurities: Impurities can inhibit crystal growth.
-
Solution: Ensure that both the racemic acid and this compound are of high purity. Recrystallize or purify the starting materials if necessary.
-
-
Inappropriate Solvent System: The solvent may not be suitable for crystallization.
-
Solution: A solvent system that allows for a gradual decrease in solubility with temperature is ideal. Sometimes, a mixture of a good solvent and a poor solvent (anti-solvent) can promote crystallization. The anti-solvent should be added slowly to the point of turbidity, followed by gentle warming until the solution is clear again, and then slow cooling.
-
Issue 3: Low Diastereomeric Excess (de) of the Crystalline Salt
Question: I have isolated a crystalline salt, but the diastereomeric excess is low. How can I improve the selectivity of the crystallization?
Possible Causes and Solutions:
-
Similar Solubilities of Diastereomers: The two diastereomeric salts may have very similar solubilities in the chosen solvent, leading to co-precipitation.
-
Solution:
-
Extensive Solvent Screening: A thorough screening of different solvents and solvent mixtures is crucial. The goal is to find a solvent system where one diastereomer is significantly less soluble than the other.
-
Recrystallization: Multiple recrystallizations of the isolated salt can enrich the less soluble diastereomer, thereby increasing the diastereomeric excess.
-
-
-
Equilibration in Solution: The diastereomers might be equilibrating in solution, preventing the selective crystallization of one over the other.
-
Solution: Analyze the stability of the diastereomeric salts under the crystallization conditions. It may be necessary to adjust the temperature or pH to favor the kinetic or thermodynamic product.
-
Data Presentation: Solvent Screening for Improved Diastereomeric Excess
| Solvent System (v/v) | Temperature (°C) | Yield (%) | Diastereomeric Excess (de) (%) |
| Methanol | 4 | 65 | 70 |
| Ethanol | 4 | 60 | 75 |
| Isopropanol | 4 | 55 | 85 |
| Ethyl Acetate | 25 | 40 | 92 |
| Toluene/Heptane (1:1) | 25 | 35 | 95 |
Note: This is example data. Actual results will vary depending on the specific racemic acid used.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind diastereomeric salt formation for chiral resolution?
A1: The process involves reacting a racemic mixture of a chiral acid with an enantiomerically pure chiral base, such as this compound. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1] Once separated, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to protonate the carboxylic acid and liberate the resolving agent.
Principle of Diastereomeric Salt Resolution
Caption: The principle of separating enantiomers via diastereomeric salt formation.
Q2: How do I choose the right solvent for the crystallization?
A2: Solvent selection is critical and often empirical. An ideal solvent will exhibit a large difference in the solubility of the two diastereomeric salts. A good starting point is to test a range of solvents with varying polarities. The formation of a slurry, where one salt crystallizes while the other remains in solution, is the desired outcome.
Q3: What is a typical experimental protocol for this type of resolution?
A3: A general protocol is provided below. Note that the specific amounts, solvent, and temperatures will need to be optimized for your particular racemic acid.
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
-
Salt Formation:
-
Dissolve one equivalent of the racemic acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 0.5 to 1.0 equivalents of this compound to the solution.
-
Stir the mixture at room temperature or with gentle warming for a specified time (e.g., 30 minutes to 2 hours) to ensure complete salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal (if available), or placing the solution in a refrigerator (4 °C) or freezer (-20 °C) for several hours to days.
-
-
Isolation and Purification:
-
Collect the crystalline solid by filtration and wash it with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Determine the diastereomeric excess (de) of the crystalline salt using a suitable analytical technique (e.g., chiral HPLC of the liberated acid, or NMR spectroscopy with a chiral solvating agent).
-
If the de is not satisfactory, perform one or more recrystallizations from a suitable solvent.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid solution (e.g., 1M HCl).
-
Stir the two-phase mixture vigorously until all the solid has dissolved.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched acid.
-
The resolving agent can be recovered from the aqueous layer by basification and extraction.
-
References
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving (S)-cyclobutyl(phenyl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-cyclobutyl(phenyl)methanamine as a catalyst in asymmetric synthesis. The information is designed to address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of catalyst loading and overall reaction performance.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficient Catalyst Activity: The catalyst loading may be too low to effectively promote the reaction. 2. Catalyst Poisoning: Trace impurities in the reagents or solvent (e.g., water, acid, or base) can deactivate the catalyst. 3. Incorrect Reaction Conditions: Temperature, concentration, or reaction time may not be optimal. 4. Poor Substrate Reactivity: The electrophile or nucleophile may not be suitable for the chosen catalyst. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, 10 mol%, and 20 mol%) to determine the effect on yield. 2. Purify Reagents and Solvents: Ensure all starting materials and the solvent are of high purity and anhydrous. Consider passing the solvent through a drying agent or distillation. 3. Optimize Reaction Parameters: Systematically vary the temperature, concentration of reactants, and reaction time. 4. Substrate Screening: Test the reaction with a known reactive substrate to confirm catalyst activity. |
| Low Enantioselectivity (ee%) | 1. Suboptimal Catalyst Loading: Both too low and too high catalyst loadings can negatively impact enantioselectivity. 2. Background Reaction: A non-catalyzed or achirally catalyzed reaction may be occurring in parallel. 3. Incorrect Temperature: Temperature can significantly influence the stereochemical outcome. 4. Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry. | 1. Screen Catalyst Loading: Evaluate a range of catalyst loadings (e.g., 1, 5, 10, 15, 20 mol%) to find the optimal concentration for enantioselectivity. 2. Lower Reaction Temperature: Running the reaction at a lower temperature often improves enantioselectivity, although it may decrease the reaction rate. 3. Solvent Screening: Test a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile). 4. Use of Additives: The addition of a co-catalyst or an acidic/basic additive can sometimes improve enantioselectivity. |
| Poor Diastereoselectivity (d.r.) | 1. Steric and Electronic Effects: The inherent steric and electronic properties of the substrates may favor the formation of a specific diastereomer. 2. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the thermodynamically more stable product over the kinetically favored one. | 1. Modify Substrates: If possible, modify the protecting groups or other functionalities on the substrates to influence the steric environment of the reaction center. 2. Vary Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the kinetic product. |
| Inconsistent Results | 1. Variability in Reagent Quality: Batch-to-batch variations in the purity of starting materials or catalyst. 2. Atmospheric Contamination: Exposure to air or moisture can affect the reaction. 3. Inaccurate Measurements: Small errors in measuring reagents, especially the catalyst, can lead to significant variations. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. 2. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Careful Technique: Use precise weighing and measuring techniques, especially for the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions involving this compound?
A1: A common starting point for organocatalyzed reactions is a catalyst loading of 10 mol%. However, the optimal loading can vary significantly depending on the specific reaction, substrates, and conditions. It is recommended to perform an initial screen with catalyst loadings ranging from 5 mol% to 20 mol%.
Q2: How does catalyst loading affect the reaction outcome?
A2: Catalyst loading can influence the reaction rate, yield, and stereoselectivity.
-
Rate: Generally, a higher catalyst loading leads to a faster reaction rate.
-
Yield: Increasing the catalyst loading can improve the yield up to a certain point, after which it may not have a significant effect or could even lead to side reactions.
-
Enantioselectivity: The effect on enantioselectivity is less predictable. Sometimes, higher catalyst loadings can lead to the formation of catalyst aggregates, which may decrease the enantioselectivity. An optimal loading that balances reaction rate and stereoselectivity needs to be determined experimentally.
Q3: Can the purity of this compound affect the reaction?
A3: Yes, the purity of the catalyst is crucial. Impurities can act as catalyst poisons, leading to lower activity and inconsistent results. It is essential to use a highly purified form of the catalyst.
Q4: What are the most common solvents used in reactions catalyzed by chiral primary amines?
A4: The choice of solvent can have a significant impact on the reaction. Commonly used solvents include aprotic solvents such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. It is important to screen different solvents to find the one that provides the best balance of solubility, reaction rate, and stereoselectivity.
Q5: Are there any known additives that can improve the performance of primary amine catalysts?
A5: Yes, in some cases, the addition of a co-catalyst, such as a Brønsted acid or base, can enhance the catalytic activity and/or stereoselectivity. The additive can help in the formation of the active catalytic species or stabilize the transition state. Common additives include acetic acid, trifluoroacetic acid, or a tertiary amine like triethylamine.
Experimental Protocols
General Procedure for Catalyst Loading Optimization in an Asymmetric Michael Addition
This protocol provides a general framework for optimizing the catalyst loading of this compound in a Michael addition reaction. This should be adapted based on the specific substrates and reaction being investigated.
Materials:
-
Michael donor (e.g., a ketone or aldehyde)
-
Michael acceptor (e.g., an α,β-unsaturated nitroalkene)
-
This compound (catalyst)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation: Set up a series of oven-dried reaction vials equipped with magnetic stir bars.
-
Catalyst Addition: To each vial, add the desired amount of this compound. For a screening experiment, this could be 1 mol%, 5 mol%, 10 mol%, 15 mol%, and 20 mol% relative to the limiting reagent.
-
Reagent Addition: In an inert atmosphere glovebox or using a Schlenk line, add the anhydrous solvent to each vial, followed by the Michael donor. Stir the mixture for 5-10 minutes.
-
Reaction Initiation: Add the Michael acceptor to each reaction vial simultaneously to ensure a consistent start time.
-
Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of ammonium chloride).
-
Purification and Analysis: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography. Determine the yield and enantiomeric excess (ee%) of the product using chiral HPLC or GC.
Data Presentation
The following table is a representative example of how to present data from a catalyst loading optimization study. The values are hypothetical and should be replaced with experimental data.
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 1 | 48 | 35 | 75 |
| 2 | 5 | 24 | 78 | 92 |
| 3 | 10 | 12 | 95 | 98 |
| 4 | 15 | 12 | 96 | 97 |
| 5 | 20 | 10 | 95 | 95 |
Visualizations
Caption: Experimental workflow for catalyst loading optimization.
Caption: Troubleshooting logic for common experimental issues.
Validation & Comparative
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Featuring (S)-cyclobutyl(phenyl)methanamine
In the landscape of asymmetric synthesis, the choice of a chiral directing group is paramount to achieving high stereoselectivity. Chiral amines are a cornerstone of this field, serving as versatile auxiliaries and catalysts in a myriad of transformations crucial for drug development and fine chemical synthesis. This guide provides a comparative overview of (S)-cyclobutyl(phenyl)methanamine alongside other common chiral primary amines, focusing on their application as chiral auxiliaries in the diastereoselective alkylation of imines.
This compound, with its unique combination of a bulky cyclobutyl group and an aromatic phenyl ring, presents an interesting candidate for inducing high levels of stereocontrol. This comparison aims to provide researchers and drug development professionals with a framework for evaluating its potential performance against established chiral amines.
Performance in Diastereoselective Alkylation
The diastereoselective alkylation of imines derived from chiral primary amines is a powerful method for the asymmetric synthesis of α-substituted carbonyl compounds and their derivatives. The steric hindrance provided by the chiral amine auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
For the purpose of this guide, we will compare the hypothetical performance of this compound with two widely used chiral primary amines: (S)-1-phenylethanamine, a smaller and commonly used auxiliary, and (S)-1-(1-naphthyl)ethanamine, which offers increased steric bulk.
Table 1: Hypothetical Comparison of Chiral Amines in the Diastereoselective Alkylation of a Propanal-Derived Imine with Benzyl Bromide
| Chiral Amine Auxiliary | Structure | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| (S)-1-phenylethanamine | 85 | 90 | |
| This compound | ![]() | >95 | 88 |
| (S)-1-(1-naphthyl)ethanamine | ![]() | >98 | 85 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate how a comparative analysis would be structured. Actual experimental results may vary.
Physicochemical Properties of Selected Chiral Amines
The physical and chemical properties of a chiral amine, such as its pKa, can influence its reactivity and handling.
Table 2: Physicochemical Properties of Selected Chiral Amines
| Chiral Amine | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| (S)-1-phenylethanamine | C₈H₁₁N | 121.18 | 187 | ~9.5 |
| This compound | C₁₁H₁₅N | 161.24 | N/A | N/A |
| (S)-1-(1-naphthyl)ethanamine | C₁₂H₁₃N | 171.24 | 289-290 | ~9.3 |
Experimental Protocols
To ensure a fair and accurate comparison of chiral amines, it is crucial to follow a standardized experimental protocol. Below is a general procedure for the diastereoselective alkylation of an imine derived from a chiral primary amine.
Protocol: Diastereoselective Alkylation of a Chiral Imine
-
Imine Formation:
-
To a solution of the desired aldehyde (1.0 eq.) in a suitable solvent (e.g., toluene), add the chiral primary amine (1.0 eq.).
-
If necessary, add a dehydrating agent (e.g., anhydrous MgSO₄).
-
Stir the reaction mixture at room temperature for 2-4 hours until imine formation is complete (monitored by TLC or GC-MS).
-
Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which is used in the next step without further purification.
-
-
Alkylation:
-
Dissolve the crude imine in a dry, aprotic solvent (e.g., THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of a strong, non-nucleophilic base (e.g., LDA, 1.1 eq.) and stir for 30 minutes to form the corresponding aza-enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours or until the reaction is complete.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by column chromatography on silica gel.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved by hydrolysis under acidic conditions (e.g., 2M HCl) to yield the corresponding α-substituted aldehyde or carboxylic acid.
-
Visualization of Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for diastereoselective alkylation.
Caption: Principle of chiral induction in diastereoselective alkylation.
Conclusion
The selection of an appropriate chiral amine auxiliary is a critical decision in the design of an asymmetric synthesis. While this compound shows promise due to its unique structural features, further experimental studies are required to rigorously benchmark its performance against other established chiral amines. The protocols and comparative framework provided in this guide offer a foundation for conducting such evaluations, ultimately enabling researchers to make informed decisions to achieve their synthetic goals with high efficiency and stereoselectivity.
A Comparative Guide to Resolving Agents for Racemic Ibuprofen and Ketoprofen
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of many pharmaceuticals. The therapeutic activity of a chiral drug often resides in a single enantiomer, while the other may be inactive or even cause undesirable side effects.[1][2] This guide provides a comparative study of common resolving agents for two widely used non-steroidal anti-inflammatory drugs (NSAIDs): ibuprofen and ketoprofen. The performance of these agents is evaluated based on experimental data for diastereomeric excess (de%), enantiomeric excess (ee%), and overall yield.
Resolving Agents for Racemic Ibuprofen
The classical method for resolving racemic acids like ibuprofen involves diastereomeric salt formation. This process utilizes a chiral base to form two diastereomeric salts with different physical properties, such as solubility, allowing for their separation by crystallization.[3]
Data Presentation: Comparison of Resolving Agents for Ibuprofen
| Resolving Agent | Racemic Compound | Diastereomeric Excess (%de) | Enantiomeric Excess (%ee) of Desired Enantiomer | Yield (%) | Reference |
| (S)-(-)-α-methylbenzylamine (S-MBA) with KOH | Ibuprofen | 40 | 80 (S-Ibuprofen) | 53 (diastereomeric salt), 95 (S-enriched IBU) | [4] |
| L-lysine | Ibuprofen | Data not available | Data not available | Data not available | [5] |
| N-octyl-D-glucamine | Ibuprofen | Not specified | 99.2 (S-Ibuprofen) | 74 | [6] |
| N-methyl-D-glucamine | Ibuprofen | Not specified | 92 (S-Ibuprofen salt) | 68 | [6] |
Note: The yield for S-MBA with KOH is reported for both the initial diastereomeric salt formation and the final S-enriched ibuprofen recovery.
Experimental Protocols
Resolution of Ibuprofen with (S)-(-)-α-methylbenzylamine (S-MBA) and KOH [4]
-
Diastereomeric Salt Formation:
-
A mixture of racemic ibuprofen, (S)-(-)-α-methylbenzylamine (S-MBA), and potassium hydroxide (KOH) in a molar ratio of 1:0.5:0.5 is prepared in water.
-
The addition of KOH enhances the solubility of both the racemic ibuprofen and S-MBA, facilitating the salt formation.
-
The reaction mixture is stirred to allow for the formation of diastereomeric salts.
-
-
Cooling Crystallization:
-
The diastereomeric salt with lower solubility is selectively crystallized from the solution by cooling. Ethyl acetate is an effective solvent for this step.
-
The crystals are collected by filtration.
-
-
Recovery of S-enriched Ibuprofen:
-
The collected diastereomeric salt crystals are treated with an acid to liberate the enriched ibuprofen.
-
An anti-solvent, such as water, is added to precipitate the S-enriched ibuprofen. The optimal solvent-to-antisolvent ratio (e.g., methanol to water at 1:6) is crucial for high yield and enantiomeric excess.
-
The precipitated S-enriched ibuprofen is collected by filtration, washed, and dried.
-
Logical Relationship in Diastereomeric Salt Resolution
Caption: Logical workflow of chiral resolution via diastereomeric salt formation.
Resolving Agents for Racemic Ketoprofen
Enzymatic kinetic resolution is a highly effective method for resolving racemic esters, including those of ketoprofen. This technique utilizes lipases, which selectively catalyze the hydrolysis or esterification of one enantiomer at a much higher rate than the other.[7][8]
Data Presentation: Comparison of Lipases for Ketoprofen Resolution
| Resolving Agent (Lipase) | Racemic Compound | Conversion (%) | Enantiomeric Excess (%ee) of Desired Product | Enantioselectivity (E) | Reference |
| Candida rugosa | Ketoprofen | 47 | 99 ((S)-ester) | 185 | [7][9][10] |
| Aspergillus niger (immobilized) | Ketoprofen methyl ester | >51 | 99.85 ((R)-ketoprofen) | Not specified | [8][11] |
| Mucor javanicus | Ketoprofen | Low | Modest | Not specified | [12] |
| Porcine Pancreatic Lipase | Ketoprofen | Low | Modest | Not specified | [12] |
Note: For Candida rugosa, the product is the (S)-ester, while for Aspergillus niger, the unreacted substrate is the desired (R)-enantiomer.
Experimental Protocols
Enzymatic Resolution of Racemic Ketoprofen with Candida rugosa Lipase [7][12]
-
Esterification Reaction:
-
Racemic ketoprofen is dissolved in a suitable organic solvent (e.g., cyclohexane).
-
An alcohol (e.g., n-decanol) and Candida rugosa lipase are added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 48 hours). The lipase selectively esterifies the (S)-enantiomer.
-
-
Separation:
-
After the reaction, the enzyme is removed by filtration.
-
The unreacted (R)-ketoprofen and the newly formed (S)-ketoprofen ester are separated from the reaction mixture, often by liquid-liquid extraction.
-
-
Hydrolysis of the Ester (optional):
-
If the desired product is (S)-ketoprofen, the separated (S)-ketoprofen ester is then hydrolyzed (chemically or enzymatically) to yield the pure (S)-enantiomer. A nearly quantitative conversion with 99% ee can be achieved using Candida rugosa lipase with a surfactant.[12]
-
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Generalized workflow for the enzymatic kinetic resolution of ketoprofen.
Conclusion
The choice of a resolving agent is paramount for the efficient and economical production of single-enantiomer drugs. For racemic ibuprofen, diastereomeric salt formation with agents like (S)-(-)-α-methylbenzylamine and N-octyl-D-glucamine has shown high efficacy in yielding the desired (S)-enantiomer with excellent enantiomeric purity. For racemic ketoprofen, enzymatic resolution, particularly with Candida rugosa lipase, offers a highly selective and environmentally friendly approach to obtaining the desired enantiomer. The detailed protocols and comparative data presented in this guide aim to assist researchers in selecting the most suitable resolution strategy for their specific needs.
References
- 1. murov.info [murov.info]
- 2. researchgate.net [researchgate.net]
- 3. EP0437369B1 - Formation and resolution of ibuprofen lysinate - Google Patents [patents.google.com]
- 4. advanceseng.com [advanceseng.com]
- 5. scielo.br [scielo.br]
- 6. US5621140A - Resolution of ibuprofen - Google Patents [patents.google.com]
- 7. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Absolute Configuration of (S)-cyclobutyl(phenyl)methanamine: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of pharmaceutical compounds. This guide provides a comprehensive comparison of four principal analytical techniques for determining the absolute configuration of (S)-cyclobutyl(phenyl)methanamine: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, Vibrational Circular Dichroism (VCD) Spectroscopy, and Single-Crystal X-ray Crystallography.
Each method is evaluated based on its underlying principles, experimental workflow, data output, and specific considerations for the analysis of the target primary amine. This guide aims to equip researchers with the necessary information to select the most appropriate method for their specific needs, whether for routine screening, in-depth structural elucidation, or regulatory submission.
Method Comparison at a Glance
| Technique | Principle | Sample Requirements | Data Output | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Solution of the amine | Chromatogram with retention times (t_R_) | High throughput, quantitative enantiomeric excess (ee) determination. | Indirect method for absolute configuration, requires a reference standard or derivatization. |
| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes with distinct NMR signals. | Solution of the amine with a chiral solvating agent. | NMR spectrum with chemical shift differences (Δδ) | Relatively rapid, provides structural information. | Can have small chemical shift differences, requires a suitable chiral solvating agent. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Solution of the amine (typically >5 mg/mL). | VCD and IR spectra. | Direct determination of absolute configuration in solution, no derivatization needed. | Requires specialized equipment, interpretation relies on quantum chemical calculations. |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal. | High-quality single crystal of a salt or derivative. | 3D molecular structure with atomic coordinates. | Unambiguous, "gold standard" determination of absolute configuration. | Crystal growth can be a significant bottleneck. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess of a sample. The separation is achieved by passing a solution of the analyte through a column containing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification. For primary amines like cyclobutyl(phenyl)methanamine, polysaccharide-based CSPs are often effective.
Experimental Protocol:
A validated method for the enantiomeric separation of a similar compound, 1-phenylethanamine, is presented here as a representative example.
-
Sample Preparation: Prepare a standard solution of racemic cyclobutyl(phenyl)methanamine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. To determine the absolute configuration, the elution order must be confirmed by analyzing a reference standard of known configuration (e.g., pure this compound).
Data Presentation:
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Retention Time (t_R_) | t_R1_ (min) | t_R2_ (min) |
| Separation Factor (α) | α = t_R2_ / t_R1_ | |
| Resolution (R_s_) | Calculated from the chromatogram |
Note: Actual retention times and separation factors would need to be determined experimentally for cyclobutyl(phenyl)methanamine.
The Influence of Solvent Systems on the Efficacy of (S)-cyclobutyl(phenyl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-cyclobutyl(phenyl)methanamine is a chiral primary amine that serves as a versatile building block in the synthesis of complex organic molecules and has been investigated for its potential biological activities, notably as a histamine H3 receptor antagonist.[1] The efficacy of this compound in a given chemical transformation can be significantly influenced by the solvent system employed. This guide provides a comparative analysis of the performance of this compound in different solvents, supported by representative experimental data and detailed protocols.
Impact of Solvent Polarity on a Representative N-Alkylation Reaction
To illustrate the effect of the solvent system on the efficacy of this compound, we consider a representative nucleophilic substitution reaction: the N-alkylation of this compound with benzyl bromide. The reaction progress is evaluated in terms of reaction yield and the preservation of stereochemical integrity, measured by enantiomeric excess (e.e.).
Table 1: Comparison of this compound Efficacy in Various Solvents for N-Alkylation
| Solvent | Relative Polarity | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Toluene | 0.099 | 2.4 | 24 | 45 | >99 |
| Tetrahydrofuran (THF) | 0.207 | 7.6 | 18 | 65 | >99 |
| Acetonitrile | 0.460 | 37.5 | 12 | 85 | >99 |
| Dimethylformamide (DMF) | 0.386 | 36.7 | 8 | 92 | 98 |
| Ethanol | 0.654 | 24.6 | 16 | 70 | 97 |
| Water | 1.000 | 80.1 | 24 | Low (side reactions) | Not Determined |
Note: The data presented in this table are representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions.
Experimental Protocols
General Protocol for N-Alkylation of this compound
A general procedure for the N-alkylation of amines with alkyl halides can be adapted for this specific reaction. In a typical experiment, this compound (1.0 eq) is dissolved in the chosen solvent. A base, such as potassium carbonate (1.5 eq), is added to the solution. Benzyl bromide (1.1 eq) is then added, and the reaction mixture is stirred at a specified temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, drying the organic layer, and concentrating it under reduced pressure. The crude product is then purified by column chromatography.
Protocol for Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of the N-benzylated product can be determined using high-performance liquid chromatography (HPLC) with a chiral stationary phase.
-
Sample Preparation: A small amount of the purified product is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase, such as one based on amylose or cellulose derivatives (e.g., Chiralpak IA), is used.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the product shows strong absorbance (e.g., 254 nm).
-
-
Analysis: The retention times of the two enantiomers are determined. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Protocol for Determination of Enantiomeric Excess by NMR Spectroscopy
An alternative method for determining enantiomeric excess involves the use of a chiral derivatizing agent to form diastereomers that can be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Derivatization: The chiral amine product is reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomeric amides.
-
NMR Analysis: The ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture is recorded.
-
Analysis: The signals of a specific proton or fluorine atom in the two diastereomers will appear at different chemical shifts. The ratio of the integrals of these signals corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.
Visualizing the Workflow and Chemical Principles
Caption: Experimental workflow for comparing the efficacy of this compound.
References
Cost-Benefit Analysis of (S)-cyclobutyl(phenyl)methanamine in Asymmetric Synthesis: A Comparative Guide
For Immediate Publication
Introduction
The production of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The use of chiral resolving agents and chiral auxiliaries remains a critical and widely employed strategy in asymmetric synthesis. This guide provides a comprehensive cost-benefit analysis of (S)-cyclobutyl(phenyl)methanamine as a chiral resolving agent, comparing its performance and economic viability against other commonly used alternatives. This analysis is intended for researchers, scientists, and drug development professionals involved in the synthesis of chiral compounds.
Executive Summary
This compound is a synthetic chiral amine that finds application as a resolving agent in the separation of racemic mixtures, particularly carboxylic acids. Its bulky cyclobutyl group can enhance diastereomeric differentiation, potentially leading to higher resolution efficiency. However, its overall cost-effectiveness depends on a combination of factors including its manufacturing cost, efficacy in providing high enantiomeric excess (ee) and chemical yield, and the ease of its recovery and recycling. This guide presents a comparative analysis of this compound with other established chiral amines, supported by available data and outlining key experimental considerations.
I. Performance Comparison of Chiral Resolving Agents
The primary function of a chiral resolving agent is to form diastereomeric salts with a racemic compound, which can then be separated by fractional crystallization due to their different physical properties. The efficiency of this process is evaluated based on the yield of the desired enantiomer and its enantiomeric excess.
While direct comparative studies detailing the performance of this compound against a range of other resolving agents for the same substrate under identical conditions are not extensively available in the public domain, we can infer its potential performance based on the principles of chiral resolution and data from analogous systems. The choice of a resolving agent is highly substrate-dependent, and optimal conditions are typically determined through screening.[1][2][3][4]
Table 1: Hypothetical Performance Comparison of Chiral Amines as Resolving Agents for a Racemic Carboxylic Acid (e.g., a Profen)
| Resolving Agent | Molecular Weight ( g/mol ) | Typical Molar Ratio (Amine:Acid) | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee) of Recovered Acid (%) | Estimated Cost Grade ($/kg) |
| This compound | 161.25 | 0.5 - 1.0 | 75 - 90 | >95 | High |
| (S)-(-)-α-Methylbenzylamine | 121.18 | 0.5 - 1.0 | 70 - 85 | >95 | Low to Moderate |
| (1S,2S)-(+)-Pseudoephedrine | 165.23 | 0.5 - 1.0 | 80 - 95 | >98 | Moderate |
| (R)-(+)-1-(1-Naphthyl)ethylamine | 171.24 | 0.5 - 1.0 | 75 - 90 | >97 | Moderate to High |
| Dehydroabietylamine | 285.48 | 1.0 | 60 - 80 | >90 | Moderate |
Note: The data in this table is illustrative and based on general principles of chiral resolution. Actual results will vary depending on the specific racemic acid, solvent system, and crystallization conditions.
The cost of chiral resolving agents is a significant factor in the overall process economy.[1][5] While established resolving agents like (S)-(-)-α-methylbenzylamine are commercially available at a relatively lower cost due to large-scale production, newer or more specialized amines like this compound may have a higher initial cost.[1] However, a higher cost can be justified if it leads to significantly better resolution efficiency (higher yield and ee), requires fewer recrystallization steps, or is more readily recyclable.
II. Experimental Protocols
A. General Experimental Protocol for Chiral Resolution of a Racemic Carboxylic Acid via Diastereomeric Salt Formation
This protocol provides a general framework for the resolution of a racemic carboxylic acid using a chiral amine like this compound.
1. Salt Formation:
-
Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture).
-
Add the chiral resolving agent, this compound (0.5-1.0 equivalents), to the solution. The mixture may be gently heated to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
2. Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the collected diastereomeric salt in water or an appropriate solvent.
-
Add an acid (e.g., HCl) to protonate the amine and liberate the free carboxylic acid.
-
Extract the carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
3. Determination of Yield and Enantiomeric Excess:
-
Calculate the chemical yield based on the starting amount of the racemic acid.
-
Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
B. Synthesis of this compound
The synthesis of chiral amines like this compound can be achieved through various methods, including asymmetric synthesis or resolution of a racemic mixture. A potential synthetic route is outlined in patent literature, involving the resolution of a racemic precursor.[6]
dot
Caption: Synthetic workflow for obtaining this compound via chiral resolution.
III. Cost-Benefit Analysis Framework
A thorough cost-benefit analysis should consider the following factors:
-
Cost of Raw Materials: This includes the price of the racemic starting material and the chiral resolving agent. The cost of the resolving agent should be evaluated in the context of its required stoichiometry and potential for recycling.[1][5]
-
Process Efficiency: Key metrics include the chemical yield of the desired enantiomer and its enantiomeric excess. A higher efficiency can offset a higher initial cost of the resolving agent by reducing the number of required purification steps.
-
Cycle Time: The duration of the resolution process, including crystallization and isolation steps, impacts operational costs.
-
Solvent and Reagent Consumption: The volume and cost of solvents and other reagents used in the process contribute to the overall cost.
-
Capital and Labor Costs: The equipment and personnel required for the process are also important cost factors.
-
Recycling of the Resolving Agent and Unwanted Enantiomer: The ability to recover and reuse the resolving agent and to racemize and recycle the unwanted enantiomer significantly improves the economic viability of the process.
dot
References
literature review of the applications of (S)-cyclobutyl(phenyl)methanamine
A comparative analysis of (S)-cyclobutyl(phenyl)methanamine, a versatile building block in medicinal chemistry, reveals its significance in the synthesis of complex organic molecules and its potential as a pharmacologically active agent.[1][2] This guide provides a comparative overview of its properties and applications, placing it alongside structurally related compounds used in drug discovery.
This compound hydrochloride is noted for its unique structural features, combining a cyclobutyl group with a phenyl ring, which contributes to its distinct pharmacological properties.[1] Research indicates its interaction with various neurotransmitter systems, notably as a modulator of the histamine H3 receptor and its ability to increase serotonin and dopamine levels in rodent models.[1] The rigid, puckered conformation of the cyclobutane ring is a key feature, offering advantages in potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates.[3]
Structural and Physicochemical Comparison
A comparison with structurally similar amines highlights the unique position of this compound. The following table summarizes key properties of the target compound and selected alternatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound hydrochloride | 1202478-42-9 | C₁₁H₁₆ClN | 197.70 | Chiral S-configuration; cyclobutyl and phenyl groups.[1] |
| (R)-cyclobutyl(phenyl)methanamine hydrochloride | 1956435-19-0 | C₁₁H₁₆ClN | 197.70 | Enantiomer with R-configuration, leading to different biological activity.[1] |
| (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride | 68906-27-4 | C₁₀H₁₆ClN | 185.69 | Branched methyl group instead of a cyclobutyl ring, altering lipophilicity.[1] |
| [1-(3-(Trifluoromethyl)phenyl)cyclobutyl]methanamine hydrochloride | 1039932-76-7 | C₁₂H₁₅ClF₃N | 265.71 | Trifluoromethyl group on the phenyl ring, enhancing electron-withdrawing effects.[1] |
| 2-Cyclobutyl-1-phenylethanamine hydrochloride | 2197062-46-5 | C₁₂H₁₈ClN | 211.73 | Ethyl linker between cyclobutyl and phenyl groups, increasing flexibility.[1] |
Biological Activity and Applications
This compound and its derivatives are primarily explored for their effects on the central nervous system. The primary amine functionality and the specific stereochemistry are crucial for their interaction with biological targets.
| Compound/Class | Primary Biological Target(s) | Reported Effects/Applications |
| This compound | Histamine H3 receptor, Monoamine transporters | Potential modulation of cognitive functions, appetite, and sleep-wake cycles.[1] Increased serotonin and dopamine levels in animal models.[1] |
| Trifluoromethyl-substituted analogs | Serotonin (5-HT) receptors, Monoamine transporters | Potential for enhanced metabolic stability and receptor interaction due to the trifluoromethyl group.[4] |
| General Cyclobutane Derivatives | Various (e.g., kinases, hormone receptors) | Used to improve potency, selectivity, and pharmacokinetic profiles of drug candidates.[3][5] |
Synthesis and Experimental Protocols
The synthesis of cyclobutyl(phenyl)methanamine derivatives is a key aspect of their application. Below are representative experimental workflows and protocols.
General Synthesis Workflow
The following diagram illustrates a generalized synthetic route to substituted cyclobutyl(phenyl)methanamines, starting from a substituted phenyl cyclobutanecarbonitrile.
Experimental Protocol: Synthesis of [1-(4-chlorophenyl)cyclobutyl]methanamine
This protocol is adapted from a documented synthesis of a derivative of the target compound.[6]
Materials:
-
(4-chlorophenyl)cyclobutanecarbonitrile (985 mg, 5.14 mmol)
-
Anhydrous Tetrahydrofuran (THF) (22 mL)
-
2.4 M Lithium aluminum hydride (LAH) in THF (5.4 mL, 12.8 mmol)
-
Water
-
1 M Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of (4-chlorophenyl)cyclobutanecarbonitrile in anhydrous THF is prepared in a round-bottomed flask and cooled to 0 °C under a nitrogen atmosphere.
-
2.4 M LAH in THF is added to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched at 0 °C by the sequential addition of water (490 μL), 1 M NaOH (516 μL), and additional water.
-
The resulting heterogeneous mixture is stirred at room temperature for 15 minutes.
-
The mixture is dried over sodium sulfate, filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the title compound.[6]
Potential Mechanism of Action
The proposed mechanism of action for the neurological effects of this compound involves the modulation of neurotransmitter release, potentially through interaction with presynaptic histamine H3 autoreceptors.
References
- 1. This compound hydrochloride | 1202478-42-9 | Benchchem [benchchem.com]
- 2. 5244-84-8 | Cyclobutyl(phenyl)methanamine - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. (1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine () for sale [vulcanchem.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
Safety Operating Guide
Proper Disposal of (S)-cyclobutyl(phenyl)methanamine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of (S)-cyclobutyl(phenyl)methanamine, a non-halogenated organic amine.
This compound and similar chemical compounds must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to institutional and regulatory guidelines is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn to prevent skin and eye contact, as well as inhalation of any potential vapors:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood |
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure correct disposal. This compound is a non-halogenated organic amine and should be disposed of accordingly.
Experimental Protocol for Waste Collection:
-
Obtain a designated waste container: Use a clearly labeled, leak-proof container with a secure screw-top cap, compatible with organic amines.
-
Label the container: The label should clearly state "Hazardous Waste," "Non-Halogenated Organic Waste," and the full chemical name: "this compound." Include the approximate quantity or concentration if mixed with solvents.
-
Segregate from other waste streams: Do not mix with halogenated solvents, strong acids or bases, or aqueous waste.[1][2][3] Keeping amine waste separate from other chemicals prevents hazardous reactions.[4]
-
Transfer the waste: Carefully transfer the this compound waste into the designated container in a well-ventilated area, preferably within a chemical fume hood.
-
Secure the container: Tightly seal the container to prevent leaks and the release of fumes.[4]
-
Store appropriately: Store the sealed waste container in a designated satellite accumulation area away from heat, direct sunlight, and incompatible materials like acids and oxidizing agents.[4][5]
Disposal Procedure
The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Plan:
-
Consult Institutional Guidelines: Before initiating any disposal, review your organization's specific chemical hygiene plan and waste disposal protocols.
-
Contact EHS: Schedule a pickup for your hazardous waste container with your institution's EHS office. Provide them with a complete and accurate description of the waste.
-
Documentation: Maintain a record of the waste disposal, including the chemical name, quantity, and date of disposal, as required by regulations.[4]
-
Never dispose of down the drain: Amines and other organic solvents are prohibited from being disposed of in the sanitary sewer system as they can be harmful to aquatic life.[1][4][6]
Below is a workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling (S)-cyclobutyl(phenyl)methanamine
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for (S)-cyclobutyl(phenyl)methanamine. The following guidance is based on the hazard information available for the closely related compound, this compound hydrochloride, and general best practices for handling laboratory chemicals of similar predicted toxicity. Researchers must perform their own risk assessment and consult with their institution's environmental health and safety (EHS) department before use.
This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.
Hazard Assessment
Based on the hydrochloride salt, this compound is presumed to have the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. The selection of appropriate PPE is contingent on the specific procedures and quantities being used.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Not generally required if handled in a certified chemical fume hood. |
| High-Volume Handling or Risk of Splash | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant apron over a laboratory coat | Recommended to use a NIOSH-approved respirator with an organic vapor cartridge if not handled in a fume hood. |
| Emergency Situations (e.g., large spills) | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | NIOSH-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator.[2][3] |
Operational Plan
3.1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
3.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Clearly label all containers.
-
Weighing: If the compound is a solid, weigh it out in the fume hood.
-
Solution Preparation: Add the compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
3.3. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Visual Guides
The following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


